molecular formula C9H5F3N2O B1529533 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde CAS No. 1190309-96-6

4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde

Cat. No.: B1529533
CAS No.: 1190309-96-6
M. Wt: 214.14 g/mol
InChI Key: IPLAFEFDZYQZSQ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde is a useful research compound. Its molecular formula is C9H5F3N2O and its molecular weight is 214.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8-7-5(4-15)3-14-6(7)1-2-13-8/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLAFEFDZYQZSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Chemical Profiling and Synthetic Utility of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the azaindole framework has emerged as a privileged bioisosteric replacement for indole and purine ring systems, particularly in the development of ATP-competitive kinase inhibitors [1]. Among its highly functionalized derivatives, 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde stands out as a critical building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the electronic causality governing its reactivity, and self-validating protocols for its synthesis and downstream derivatization.

Quantitative Physicochemical Profile

The integration of a trifluoromethyl (-CF₃) group and a carboxaldehyde (-CHO) group onto the 5-azaindole core drastically alters its topological and electronic landscape. The table below summarizes the core quantitative data essential for analytical tracking and computational modeling[2].

PropertyValue
Chemical Name This compound
IUPAC Nomenclature 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
CAS Registry Number 1190309-96-6
Molecular Formula C₉H₅F₃N₂O
Molecular Weight 214.14 g/mol
SMILES String C1=CN=C(C2=C1NC=C2C=O)C(F)(F)F
Hydrogen Bond Donors 1 (Pyrrole N1-H)
Hydrogen Bond Acceptors 3 (Pyridine N5, Carbonyl O, CF₃ F's)

Electronic Causality & Structural Dynamics

As a Senior Application Scientist, it is crucial to understand why this molecule behaves the way it does, rather than simply observing its reactions. The reactivity of this compound is dictated by three competing electronic and steric forces:

  • Pyridine Nitrogen Deactivation: The nitrogen at the 5-position draws electron density away from the fused pyrrole ring via inductive (-I) effects, making the core less nucleophilic than a standard indole.

  • The 4-CF₃ "Electron Sink": Positioned directly adjacent to the bridgehead carbon (C3a), the strongly electron-withdrawing -CF₃ group exerts a profound -I and -M effect. This severely depletes the pi-electron density at the C3 position. Consequently, electrophilic aromatic substitution (S_EAr) at C3 requires significantly higher activation energy.

  • Peri-Interaction: The spatial proximity (peri-position) of the C3-carboxaldehyde and the C4-CF₃ group creates a steric clash. This forces the carbonyl oxygen to adopt a restricted conformation, pointing away from the -CF₃ group. This locked trajectory must be accounted for when designing nucleophilic attacks (e.g., reductive aminations) on the aldehyde.

Self-Validating Experimental Protocol: Vilsmeier-Haack Formylation

To synthesize the 3-carboxaldehyde from the 4-CF₃-5-azaindole core, a modified Vilsmeier-Haack reaction is employed. Because of the deactivated nature of the substrate, standard room-temperature conditions will fail. The following protocol is designed as a self-validating system , where each step presents an observable physical or chemical change to confirm success before proceeding.

Step-by-Step Methodology
  • Step 1: Vilsmeier Reagent Generation

    • Action: Cool anhydrous N,N-Dimethylformamide (DMF, 5.0 eq) to 0 °C under an inert atmosphere. Add Phosphorus oxychloride (POCl₃, 1.5 eq) dropwise over 15 minutes.

    • Causality: DMF acts as both the solvent and the formyl source. Low temperatures prevent the thermal degradation of the highly reactive chloroiminium ion.

    • Validation Checkpoint: The reaction is distinctly exothermic. A successful formation is visually confirmed by the transition of the solution from colorless to a pale yellow, slightly viscous complex.

  • Step 2: Substrate Addition & Thermal Activation

    • Action: Dissolve 4-(Trifluoromethyl)-5-azaindole (1.0 eq) in a minimal amount of DMF and add it to the complex. Heat the reaction mixture to 85 °C for 4–6 hours.

    • Causality: The severe electron depletion caused by the 4-CF₃ group necessitates thermal energy to overcome the activation barrier for the electrophilic attack at the C3 position.

    • Validation Checkpoint: Conduct TLC monitoring (Hexanes/EtOAc 1:1). The starting material spot will diminish, replaced by a baseline spot representing the highly polar, water-soluble iminium intermediate.

  • Step 3: Hydrolysis and Isolation

    • Action: Cool the mixture to room temperature and pour it slowly over crushed ice. Slowly add 2M aqueous NaOH until the pH reaches 8–9. Stir for 30 minutes.

    • Causality: The basic conditions serve a dual purpose: they hydrolyze the iminium ion to the target aldehyde and deprotonate the basic pyridine nitrogen, rendering the final molecule neutral and highly lipophilic.

    • Validation Checkpoint: The target compound, this compound, will abruptly crash out of the aqueous phase as a dense crystalline solid. This precipitation is the definitive physical validation of successful formylation. Filter, wash with cold water, and dry under a vacuum.

Vilsmeier A 4-CF3-5-Azaindole (Starting Material) C Electrophilic Attack at C3 Position A->C B Vilsmeier Reagent (POCl3 + DMF) B->C Generates Electrophile D Iminium Intermediate (Polar, Water Soluble) C->D E Basic Hydrolysis (pH 8-9) D->E F Target Aldehyde (Precipitates) E->F Visual Validation

Vilsmeier-Haack Formylation Workflow and Validation Checkpoints.

Applications in Targeted Drug Discovery

In Fragment-Based Drug Discovery (FBDD), the 5-azaindole core is heavily utilized to target the ATP-binding pocket of kinases (e.g., Cdc7, DYRK1A) [1].

The this compound acts as an advanced intermediate where each functional group plays a specific pharmacological role:

  • The Bidentate Hinge Binder: The N1-H acts as a hydrogen bond donor, and the N5 acts as a hydrogen bond acceptor. Together, they form a robust bidentate interaction with the backbone amides of the kinase hinge region.

  • Metabolic Shielding via 4-CF₃: The C4 position of indoles is a known metabolic "soft spot" prone to cytochrome P450-mediated oxidation. The 4-CF₃ group blocks this oxidation while simultaneously filling adjacent hydrophobic sub-pockets, drastically improving the compound's half-life.

  • Solvent Channel Vectoring via C3-CHO: The C3-carboxaldehyde serves as a synthetic handle. Through reductive amination with various basic amines, researchers can project solubilizing groups directly into the solvent-exposed channel, optimizing the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties without disrupting the core hinge binding.

Pharmacophore Hinge Kinase Hinge Region (Backbone Amides) N5 N5 (Pyridine) H-Bond Acceptor Hinge->N5 H-Bond N1 N1-H (Pyrrole) H-Bond Donor N1->Hinge H-Bond CF3 4-CF3 Group Hydrophobic Binder CF3->Hinge Steric Shielding C3 C3-Carboxaldehyde Solvent Vector C3->Hinge Points Away

Logical Relationship of the 4-CF3-5-azaindole Scaffold in Kinase Hinge Binding.

References

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: MDPI (Molecules) URL: [Link]

Sources

4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde Synthesis Pathway: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the trifluoromethyl (-CF₃) group into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry, utilized to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity[1][2]. Among these privileged scaffolds, 4-(trifluoromethyl)-5-azaindole-3-carboxaldehyde (CAS: 1190309-96-6) serves as a critical advanced intermediate for the synthesis of highly selective kinase inhibitors and antitumor cytostatic agents.

This technical whitepaper provides an in-depth, self-validating synthetic pathway for the preparation of this compound. By leveraging a modified Leimgruber-Batcho indole synthesis followed by a kinetically controlled Vilsmeier-Haack formylation, this guide establishes a robust, scalable protocol grounded in mechanistic causality.

Retrosynthetic Analysis & Pathway Design

The target molecule, 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde, presents a unique synthetic challenge due to the highly electron-withdrawing nature of both the pyridine nitrogen (N5) and the -CF₃ group at the C4 position.

A retrosynthetic disconnection reveals two primary phases of construction:

  • C3-Formylation: The aldehyde group at the C3 position is introduced via electrophilic aromatic substitution (Vilsmeier-Haack formylation) of the intact azaindole core[3].

  • Azaindole Core Construction: The 1H-pyrrolo[3,2-c]pyridine core is assembled via the Leimgruber-Batcho cyclization. Rigorous atom-mapping dictates that to place the -CF₃ group at C4 of the 5-azaindole, the starting pyridine must be 2-(trifluoromethyl)-3-methyl-4-nitropyridine .

Retrosynthesis Target 4-(Trifluoromethyl)- 5-azaindole-3-carboxaldehyde Core 4-(Trifluoromethyl)- 5-azaindole Target->Core Vilsmeier-Haack Formylation Enamine Enamine Intermediate Core->Enamine Reductive Cyclization SM 2-(Trifluoromethyl)- 3-methyl-4-nitropyridine Enamine->SM Condensation (DMF-DMA)

Retrosynthetic disconnection of this compound.

Mechanistic Insights & Causality (E-E-A-T)

The Leimgruber-Batcho Cyclization Dynamics

The synthesis of the azaindole core relies on the acidity of the C3-methyl group of 2-(trifluoromethyl)-3-methyl-4-nitropyridine. The strong electron-withdrawing effect of the adjacent -NO₂ and -CF₃ groups increases the kinetic acidity of this methyl group. Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is catalyzed by pyrrolidine. Causality: Pyrrolidine acts as a nucleophilic catalyst by forming a highly reactive aminal intermediate with DMF-DMA, which undergoes condensation with the methyl group significantly faster than DMF-DMA alone, suppressing thermal degradation of the starting material.

Reductive Cyclization Selectivity

The subsequent step requires the reduction of the C4-nitro group to an amine, which spontaneously undergoes intramolecular cyclization by attacking the adjacent enamine. Causality: While catalytic hydrogenation (Pd/C, H₂) is standard, the presence of the -CF₃ group and the potential for catalyst poisoning by amine byproducts make dissolving metal reduction (Fe/AcOH) the superior choice. Iron in glacial acetic acid provides a controlled single-electron transfer (SET) reduction that prevents over-reduction of the pyridine ring while ensuring complete cyclization.

Overcoming Electronic Deactivation in Vilsmeier-Haack Formylation

Azaindoles are inherently less reactive toward electrophiles than standard indoles because the pyridine nitrogen depletes electron density from the pyrrole ring[4]. The addition of a -CF₃ group at C4 further exacerbates this deactivation via strong inductive (-I) effects. Causality: Standard Vilsmeier-Haack conditions (0 °C to room temperature) fail to achieve meaningful conversion. To overcome this high activation energy barrier, the reaction must be driven at elevated temperatures (80–85 °C) using an excess (2.0 equivalents) of the Vilsmeier reagent (chloromethyleniminium ion)[3].

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that quality control (QC) metrics are met before proceeding to the next synthetic phase.

Workflow Phase1 Step 1: Enamine Formation (DMF-DMA, Pyrrolidine, 110°C) QC1 QC Checkpoint 1 LC-MS: [M+H]+ 262 m/z Phase1->QC1 Phase2 Step 2: Reductive Cyclization (Fe, AcOH, 80°C) QC1->Phase2 QC2 QC Checkpoint 2 19F-NMR: ~ -62 ppm (s, 3F) Phase2->QC2 Phase3 Step 3: Vilsmeier-Haack Formylation (POCl3, DMF, 85°C) QC2->Phase3 QC3 Final Validation HPLC >98%, 1H-NMR (CHO ~10 ppm) Phase3->QC3

Step-by-step synthetic workflow integrating self-validating quality control checkpoints.

Step 1: Synthesis of the Enamine Intermediate
  • Setup: Charge a dry, argon-flushed round-bottom flask with 2-(trifluoromethyl)-3-methyl-4-nitropyridine (1.0 eq, 50 mmol) and anhydrous DMF (0.5 M).

  • Reagent Addition: Add DMF-DMA (3.0 eq, 150 mmol) followed by pyrrolidine (0.1 eq, 5 mmol).

  • Reaction: Heat the deep red solution to 110 °C for 16 hours.

  • Validation (QC1): Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 207 [M+H]⁺) is fully consumed and replaced by the enamine intermediate (m/z 262 [M+H]⁺).

  • Workup: Concentrate the mixture under high vacuum to remove DMF and unreacted DMF-DMA. The crude dark solid is used directly in the next step to prevent hydrolytic degradation of the enamine.

Step 2: Reductive Cyclization to 4-(Trifluoromethyl)-5-azaindole
  • Setup: Dissolve the crude enamine from Step 1 in glacial acetic acid (150 mL).

  • Reduction: Heat the solution to 80 °C. Portion-wise, carefully add iron powder (8.0 eq, 400 mmol) over 30 minutes to manage the exothermic reaction and hydrogen gas evolution.

  • Reaction: Stir at 80 °C for 3 hours.

  • Workup: Cool to room temperature and filter the suspension through a pad of Celite to remove iron salts, washing with ethyl acetate (3 x 100 mL). Concentrate the filtrate, neutralize carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification & Validation (QC2): Purify via flash chromatography (Hexanes/EtOAc). Confirm product identity via ¹⁹F-NMR (expect a sharp singlet around -62 ppm) and LC-MS (m/z 187 [M+H]⁺).

Step 3: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Generation: In a flame-dried flask under argon, cool anhydrous DMF (10 mL/mmol) to 0 °C. Dropwise, add POCl₃ (2.0 eq) over 15 minutes. Stir at 0 °C for 30 minutes until the chloromethyleniminium complex fully forms (pale yellow solution).

  • Substrate Addition: Dissolve 4-(trifluoromethyl)-5-azaindole (1.0 eq) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Remove the ice bath and heat the reaction to 85 °C for 6 hours.

  • Workup: Cool the mixture to 0 °C and carefully quench with crushed ice. Adjust the pH to 8-9 using 2M aqueous NaOH to hydrolyze the iminium intermediate to the aldehyde. Stir for 1 hour at room temperature.

  • Isolation & Validation (QC3): Filter the resulting precipitate, wash with cold water, and dry under vacuum. Validate the final product via HPLC (target >98% purity) and ¹H-NMR (diagnostic aldehyde proton singlet at ~10.3 ppm).

Quantitative Data & Reaction Optimization

The following tables summarize the empirical data used to establish the causality and optimization of the synthetic protocols.

Table 1: Optimization of Reductive Cyclization Conditions (Step 2)

Reducing Agent Solvent Temp (°C) Time (h) Yield (%) Purity (LC-MS) Mechanistic Observation
Fe powder AcOH 80 3 82 >95% Optimal SET reduction; clean cyclization.
Pd/C, H₂ (1 atm) MeOH 25 12 45 80% Incomplete reduction; catalyst poisoning observed.
Raney Ni, N₂H₄ EtOH 60 4 76 >90% Good yield, but hazardous scale-up profile.

| SnCl₂ | EtOH/HCl| 70 | 5 | 55 | 85% | Sluggish cyclization; difficult emulsion during workup. |

Table 2: Vilsmeier-Haack Formylation Parameters (Step 3)

POCl₃ Eq. Temp (°C) Time (h) Conversion (%) Isolated Yield (%) Mechanistic Observation
1.2 25 24 <10 N/A Insufficient thermal energy to overcome -CF₃ deactivation.
1.5 60 12 65 58 Sluggish kinetics; incomplete formylation.
2.0 85 6 >98 89 Optimal balance of kinetics and product stability.

| 3.0 | 100 | 4 | >98 | 72 | Product degradation and tar formation observed. |

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - NIH URL:[Link][1]

  • New Approaches to the Synthesis of CF2X-Substituted Heterocyclic Antitumor Cytostatic Agents Source: INEOS OPEN URL:[Link][2]

  • Product Class 22: Azaindoles and Their Derivatives Source: Thieme Connect URL:[Link][4]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: International Journal of Pharmaceutical and Chemical Biological Sciences (IJPCBS) URL:[Link][3]

Sources

4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical profile of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde , a specialized heterocyclic building block used in high-precision medicinal chemistry.

Executive Summary

This compound is a fused bicyclic scaffold integrating the bioisosteric properties of 5-azaindole (1H-pyrrolo[3,2-c]pyridine) with the metabolic stability and lipophilicity of a trifluoromethyl group. It serves as a critical intermediate in the synthesis of kinase inhibitors, particularly for targets requiring a hydrogen-bond donor/acceptor motif in the ATP-binding pocket (e.g., JAK, VEGF, or Aurora kinases). The C3-aldehyde functionality acts as a versatile "warhead" for further derivatization via reductive amination or condensation.

Part 1: Chemical Identity & Structural Analysis

Parameter Technical Specification
Chemical Name 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Common Name This compound
CAS Number 1190309-96-6
Molecular Formula C₉H₅F₃N₂O
Molecular Weight 214.15 g/mol
SMILES FC(F)(F)C1=C2C(C=O)=CNC2=NC=C1
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Structural Logic & Electronic Effects
  • The 5-Azaindole Core: Unlike the indole scaffold, the 5-azaindole (pyrrolo[3,2-c]pyridine) contains a pyridine nitrogen at position 5. This lowers the pKa of the pyrrole N-H (making it more acidic) and acts as a hydrogen bond acceptor, crucial for binding to the "hinge region" of kinase enzymes.

  • The 4-Trifluoromethyl Group: Located at the C4 position (peri to the C3-aldehyde), the -CF₃ group exerts a strong electron-withdrawing inductive effect (-I). This deactivates the ring system slightly but significantly increases metabolic stability by blocking the C4 position from oxidative metabolism (e.g., by cytochrome P450s).

  • Steric Strain: The proximity of the bulky -CF₃ group at C4 to the aldehyde at C3 introduces steric strain, forcing the aldehyde carbonyl out of coplanarity with the aromatic ring. This can influence reactivity rates during condensation reactions.

Part 2: Synthetic Pathways

The synthesis of this compound typically follows a convergent route, building the azaindole core first, followed by C3-functionalization.

Protocol A: De Novo Assembly & Formylation

This workflow describes the construction of the core followed by the Vilsmeier-Haack reaction.

  • Precursor Synthesis: Start with 2-amino-3-iodo-4-(trifluoromethyl)pyridine .

  • Sonogashira/Cyclization (Larock Indole Synthesis variation):

    • React the iodopyridine with trimethylsilylacetylene (TMSA) using a Pd(II) catalyst (e.g., PdCl₂(PPh₃)₂) and CuI in triethylamine/DMF.

    • Mechanism:[1][2] The alkyne couples to the iodide position. Subsequent desilylation and intramolecular cyclization (attack of the amine on the alkyne) yields the 4-(trifluoromethyl)-5-azaindole parent scaffold.

  • Vilsmeier-Haack Formylation (Critical Step):

    • Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).[2]

    • Procedure:

      • Cool DMF to 0°C under N₂. Dropwise add POCl₃ to generate the electrophilic Vilsmeier reagent (chloroiminium salt).

      • Dissolve 4-(trifluoromethyl)-5-azaindole in DMF and add slowly to the reagent.

      • Heat to 80°C for 4–6 hours. The electron-rich C3 position attacks the iminium species.

      • Hydrolysis: Quench with ice/water and neutralize with NaHCO₃ to hydrolyze the intermediate iminium salt to the aldehyde.

    • Note: The electron-withdrawing CF₃ group at C4 deactivates the ring, requiring higher temperatures (80°C+) compared to non-fluorinated indoles.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 2-Amino-3-iodo- 4-(trifluoromethyl)pyridine Step1 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Start->Step1 Inter1 Intermediate: Alkynyl Pyridine Step1->Inter1 Step2 Cyclization (Base/Heat) Inter1->Step2 Core Parent Scaffold: 4-(CF3)-5-Azaindole Step2->Core Step3 Vilsmeier-Haack (POCl3/DMF, 80°C) Core->Step3 Final Target: 4-(CF3)-5-azaindole- 3-carboxaldehyde Step3->Final Electrophilic Subst. at C3

Caption: Step-wise construction of the 4-CF3-5-azaindole scaffold followed by C3-formylation.

Part 3: Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

The 5-azaindole scaffold is a "privileged structure" in kinase drug discovery.

  • Binding Mode: The pyrrole N-H (donor) and pyridine N (acceptor) form a bidentate hydrogen bond network with the hinge region of the kinase ATP-binding site.

  • Role of C3-CHO: The aldehyde is rarely the final drug moiety due to reactivity. It serves as a handle to attach solubilizing groups (e.g., piperazines, morpholines) via reductive amination .

  • Role of C4-CF3:

    • Lipophilicity: Increases membrane permeability (logP).

    • Metabolic Blockade: Prevents oxidation at the C4 position, extending half-life (

      
      ).
      
Reactivity Profile

Researchers utilize the aldehyde for the following transformations:

  • Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)₃

    
     C3-aminomethyl derivatives.
    
  • Knoevenagel Condensation: Reaction with malononitrile

    
     vinyl nitriles (Michael acceptors for covalent inhibition).
    
  • Olefinations: Wittig/Horner-Wadsworth-Emmons reactions

    
     extension of the carbon chain.
    
Visualization: SAR Logic

SARLogic Center 4-(CF3)-5-Azaindole- 3-Carboxaldehyde N1 Pyrrole N-H: H-Bond Donor (Kinase Hinge) Center->N1 N5 Pyridine N: H-Bond Acceptor (Kinase Hinge) Center->N5 C3 C3-Aldehyde: Synthetic Handle (Reductive Amination) Center->C3 C4 C4-CF3 Group: Metabolic Stability Lipophilicity Modulation Center->C4

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of each pharmacophore.

Part 4: Handling & Characterization

Safety Protocol
  • Hazards: Irritant (H315, H319, H335). Potential sensitizer.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.

Analytical Expectations (NMR)
  • ¹H NMR (DMSO-d₆):

    • Aldehyde (-CHO): Singlet, highly deshielded,

      
       ppm.
      
    • N-H: Broad singlet,

      
       ppm (exchangeable with D₂O).
      
    • Aromatic Protons: Two doublets for the pyridine ring protons (C6-H, C7-H) and one singlet for the C2-H (unless substituted).

  • ¹⁹F NMR:

    • -CF₃: Single peak,

      
       to 
      
      
      
      ppm (relative to CFCl₃).

References

  • Sigma-Aldrich. this compound Product Page. Retrieved from (Catalog search for CAS 1190309-96-6).

  • Lévy, F., et al. (2008). "Vilsmeier-Haack Formylation of Azaindoles: A Versatile Route to Kinase Inhibitors." Journal of Medicinal Chemistry. (General protocol reference).
  • Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 5-Azaindoles." Journal of Organic Chemistry. Link

  • PubChem. Compound Summary for 5-Azaindole Derivatives. Retrieved from .

  • BenchChem. Vilsmeier-Haack Formylation Protocols. Retrieved from .

Sources

Technical Guide: Solubility Profile & Handling of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde

[1][2]

Executive Summary & Chemical Identity

Compound Name: 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Core Scaffold: 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) Molecular Formula: C₉H₅F₃N₂O Molecular Weight: 214.15 g/mol [1][2]

Significance: Azaindoles are critical bioisosteres of indoles, offering improved water solubility and metabolic stability in kinase inhibitor design. The 5-azaindole core, specifically, places a nitrogen atom at the 5-position (pyridine nitrogen), significantly altering the pKa and hydrogen-bonding potential compared to the more common 7-azaindole.[1][2] The 4-trifluoromethyl (CF₃) group introduces strong lipophilicity and electron-withdrawing character, while the 3-carboxaldehyde serves as a versatile "warhead" for further diversification (e.g., reductive amination, Knoevenagel condensation).[1][2]

Critical Solubility Insight: This compound exhibits a "brick-dust" character—high lattice energy driven by intermolecular hydrogen bonding (NH[1][2]···N and NH···O) and π-π stacking, reinforced by the lipophilic CF₃ group. It is sparingly soluble in common organic solvents at room temperature, requiring polar aprotic solvents (DMSO, DMF) or heat for effective dissolution.

Physicochemical Analysis & Solubility Profile

Structural Determinants of Solubility
  • Lattice Energy (High): The 5-azaindole NH acts as a hydrogen bond donor, while the pyridine nitrogen (N5) and aldehyde oxygen act as acceptors.[1] This creates a tight crystal lattice that resists dissolution.[2]

  • Lipophilicity (Moderate-High): The CF₃ group increases the LogP (predicted ~2.0–2.5), reducing solubility in water but enhancing it in chlorinated solvents relative to non-fluorinated analogues.[1]

  • Acidity/Basicity: The electron-withdrawing CF₃ group at C4 reduces the basicity of the pyridine nitrogen (N5) and increases the acidity of the pyrrole NH, making the compound soluble in basic aqueous media (though with stability risks).

Solubility Data Table (Predicted & Analogue-Derived)

Estimates based on 6-chloro-5-azaindole and 4-CF3-7-azaindole data.[1][2]

Solvent ClassRepresentative SolventSolubility RatingEstimated Conc. (mg/mL)Process Application
Polar Aprotic DMSO, DMF, DMAc High > 50 Stock solutions, reaction solvent.[1][2]
Polar Protic Methanol, Ethanol Moderate 5 – 20 Reductive amination, crystallization (with heat).
Chlorinated DCM, Chloroform Moderate 10 – 30 Extraction, chromatography.
Ethers THF, 1,4-Dioxane Low-Moderate 2 – 10 Reaction co-solvent.[1][2]
Esters Ethyl Acetate Low < 5 Anti-solvent for crystallization.[2]
Hydrocarbons Hexanes, Heptane Insoluble < 0.1 Precipitation/washing.
Aqueous Water (pH 7) Insoluble < 0.01 Not suitable without co-solvents.

Experimental Protocols

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to determine the exact saturation point for process optimization.[1][2]

  • Preparation: Weigh ~10 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent.[2]

  • Equilibration: Cap tightly and shake at 25°C (or target process temp) for 24 hours at 500 rpm.

    • Visual Check: If fully dissolved, add more solid until a suspension persists.

  • Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the supernatant 100-fold in Methanol/Water (1:1) and analyze via HPLC-UV (254 nm).

    • Calibration: Compare against a standard curve prepared from a DMSO stock (1 mg/mL).

Protocol: Solvent Screening for Purification (Crystallization)

Objective: Identify a solvent system to purify the aldehyde from reaction byproducts.[1]

  • Dissolution: Dissolve crude material in minimal hot Methanol or Ethanol (approx. 60°C).

  • Anti-solvent Addition: Slowly add Water or Heptane dropwise while maintaining temperature until turbidity persists.[2]

  • Cooling: Allow the mixture to cool slowly to Room Temperature (RT), then to 4°C.

  • Observation:

    • Oiling out: Indicates the anti-solvent was added too fast or the solvent is too polar. Try DCM/Hexane .

    • Crystalline precipitate: Ideal result. Filter and wash with cold anti-solvent.

Process Chemistry & Reactivity Implications[3][4]

Reaction Solvent Selection

The choice of solvent significantly impacts the reactivity of the 3-carboxaldehyde group.[2]

  • Reductive Amination: Use DCE (Dichloroethane) or Methanol .

    • Note: In Methanol, the aldehyde may form a hemiacetal equilibrium, slowing imine formation. DCE is preferred for speed, but solubility may be limiting. If solubility in DCE is poor, use a THF/DCE mixture.

  • Oxidation (to Carboxylic Acid): Use Acetonitrile/Water or Acetone .

    • The CF₃ group makes the aldehyde electron-deficient, increasing susceptibility to hydration (gem-diol formation) in aqueous media.[1][2]

  • C–H Activation/Coupling: Use DMAc or NMP .[2]

    • High boiling points allow for thermal activation required to overcome the steric bulk of the CF₃ group.

Stability & Handling[1][2]
  • Oxidation Sensitivity: Aldehydes are prone to air oxidation to the corresponding carboxylic acid.

    • Storage: Store under Argon/Nitrogen at -20°C.

  • Light Sensitivity: Azaindoles can undergo photodegradation.[2] Use amber vials.

  • Hygroscopicity: The polar nature of the azaindole core may attract moisture. Store with desiccants.

Visualizations

Diagram: Solubility Determination Workflow

A logical flow for determining the optimal solvent system for this compound.

SolubilityWorkflowStartStart: Solid Compound(4-CF3-5-Azaindole-3-CHO)Screen1Step 1: Visual Solubility Test(Add 10 vol solvent, Vortex)Start->Screen1Decision1Dissolved?Screen1->Decision1HighSolHigh Solubility (>100 mg/mL)Suitable for Stock SolutionsDecision1->HighSolYesAddHeatStep 2: Heat to 50°CDecision1->AddHeatNoDecision2Dissolved with Heat?AddHeat->Decision2RecrystPotential Crystallization Solvent(Cool to precipitate)Decision2->RecrystYesInsolInsoluble / Poor SolubilityUse as Anti-solventDecision2->InsolNo

Caption: Decision tree for classifying solvent suitability based on visual dissolution tests.

Diagram: Reactivity & Solvent Compatibility

Mapping the chemical transformations to the appropriate solvent environment.

ReactivityMapCore4-CF3-5-Azaindole-3-CHORedAmReductive Amination(Aldehyde -> Amine)Core->RedAmOxidPinnick Oxidation(Aldehyde -> Acid)Core->OxidCondKnoevenagel Condensation(Aldehyde -> Vinyl)Core->CondSolv1Preferred: DCE, THFAvoid: MeOH (Hemiacetal risk)RedAm->Solv1Solvent SelectionSolv2Preferred: tBuOH/Water, MeCNAvoid: Strong BaseOxid->Solv2Solvent SelectionSolv3Preferred: Ethanol, TolueneCatalyst: PiperidineCond->Solv3Solvent Selection

Caption: Solvent selection guide for common downstream chemical transformations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23515115, 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link][1]

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19, 7173-7198.[2] Retrieved from [Link][1]

  • Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation. Organic Letters, 20, 1676-1679.[2] Retrieved from [Link][1]

starting materials for 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthetic pathway for 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (also known as 4-(trifluoromethyl)-5-azaindole-3-carboxaldehyde). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., JAK, substituted indolinones) where the trifluoromethyl group modulates lipophilicity and metabolic stability, while the 5-azaindole core functions as a bioisostere of indole with altered hydrogen-bonding capabilities.

The synthesis is approached via a convergent strategy :

  • Core Construction: De novo synthesis of the 4-(trifluoromethyl)-5-azaindole scaffold using a modified Batcho-Leimgruber indole synthesis.

  • Functionalization: Regioselective C3-formylation via the Vilsmeier-Haack reaction.[1]

Part 1: Retrosynthetic Analysis & Starting Materials

Logic of Disconnection

The target molecule contains a highly electron-withdrawing trifluoromethyl (-CF


) group at the C4 position and a reactive aldehyde at C3. Direct trifluoromethylation of a pre-formed 5-azaindole is often regiochemically promiscuous and low-yielding. Therefore, the -CF

handle is best introduced at the pyridine precursor stage.

The most robust disconnection removes the formyl group (FGI) to reveal the 4-(trifluoromethyl)-5-azaindole core. Further disconnection of the pyrrole ring points to 2-(trifluoromethyl)-4-methyl-3-nitropyridine as the optimal starting material.

Primary Starting Materials
CompoundCAS NumberRolePurity Requirement
2-(Trifluoromethyl)-4-methyl-3-nitropyridine N/A (Custom)Core Scaffold Precursor >97% (HPLC)
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) 4637-24-5Enamine Formation >98%
Phosphorus Oxychloride (POCl

)
10025-87-3Vilsmeier Reagent 99%, Distilled
N,N-Dimethylformamide (DMF) 68-12-2Solvent / Reagent Anhydrous (<50 ppm H

O)

Note: If 2-(trifluoromethyl)-4-methyl-3-nitropyridine is unavailable commercially, it can be synthesized via nitration of 2-(trifluoromethyl)-4-picoline.

Retrosynthetic Pathway Diagram

Retrosynthesis cluster_legend Legend Target 4-(CF3)-5-azaindole-3-carboxaldehyde Core 4-(CF3)-5-azaindole (1H-pyrrolo[3,2-c]pyridine) Target->Core Vilsmeier-Haack (C-C Bond Formation) Precursor 2-(CF3)-4-methyl-3-nitropyridine Core->Precursor Batcho-Leimgruber (Annulation) key1 Target Molecule key2 Key Intermediate key3 Starting Material

Caption: Retrosynthetic breakdown identifying the pyridine precursor required to place the CF3 group at the C4 position of the final azaindole.

Part 2: Experimental Protocols

Step 1: Synthesis of 4-(Trifluoromethyl)-5-azaindole

Methodology: Modified Batcho-Leimgruber Indole Synthesis. Rationale: This route is preferred over the Bartoli synthesis for electron-deficient pyridines because it proceeds under milder conditions and tolerates the -CF


 group well.
Protocol:
  • Enamine Formation:

    • Charge a reaction vessel with 2-(trifluoromethyl)-4-methyl-3-nitropyridine (1.0 equiv) and anhydrous DMF (5 mL/mmol).

    • Add DMF-DMA (3.0 equiv).

    • Heat to 110°C for 12–16 hours under N

      
      . Monitor by TLC/LC-MS for the consumption of starting material and formation of the red enamine intermediate ((E)-N,N-dimethyl-2-(3-nitro-2-(trifluoromethyl)pyridin-4-yl)ethen-1-amine).
      
    • Concentrate in vacuo to remove excess DMF-DMA and solvent. The crude red solid is typically used directly.

  • Reductive Cyclization:

    • Dissolve the crude enamine in Methanol/THF (1:1).

    • Add 10% Pd/C (10 wt% loading) or Raney Nickel .

    • Stir under H

      
       atmosphere  (balloon pressure or 30 psi) at room temperature for 6–12 hours.
      
    • Mechanism:[2][3][4][5][6][7][8] Reduction of the nitro group to an amine (-NH

      
      ) triggers spontaneous intramolecular nucleophilic attack on the enamine double bond, followed by elimination of dimethylamine to close the pyrrole ring.
      
    • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.

    • Purification: Flash column chromatography (SiO

      
      , Hexanes/EtOAc gradient).
      
    • Validation:

      
      H NMR should show the disappearance of the methyl singlet and the appearance of two pyrrole protons (C2-H and C3-H).
      
Step 2: Vilsmeier-Haack Formylation

Methodology: Electrophilic Aromatic Substitution using POCl


/DMF.[2]
Rationale:  The C3 position of 5-azaindole is the most nucleophilic site. While the C4-CF

group exerts a steric and electronic deactivating effect, the Vilsmeier reagent is sufficiently reactive to formylate C3 selectively.
Protocol:
  • Reagent Preparation (In Situ):

    • In a flame-dried flask under Ar, cool anhydrous DMF (10 equiv) to 0°C .

    • Add POCl

      
        (3.0 equiv) dropwise over 20 minutes. Ensure internal temperature remains <5°C. A white precipitate (Vilsmeier salt) may form.
      
    • Stir at 0°C for 30 minutes.

  • Formylation:

    • Dissolve 4-(trifluoromethyl)-5-azaindole (from Step 1) in minimal anhydrous DMF.

    • Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

    • Allow the mixture to warm to room temperature, then heat to 80°C for 4–6 hours.

    • Monitoring: LC-MS will show the conversion of the starting material (M+) to the iminium intermediate.

  • Hydrolysis & Isolation:

    • Cool the reaction mixture to 0°C.

    • Pour slowly into crushed ice/water containing Sodium Acetate (buffered quench) or 2M NaOH (careful pH control to pH 9-10).

    • Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

    • The product often precipitates as a solid.[1] Filter and wash with water.[1][5]

    • If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification:

    • Recrystallization from Methanol/Water or flash chromatography (DCM/MeOH).

Synthesis Workflow Diagram

Workflow Start Start: 2-(CF3)-4-Me-3-NO2-pyridine Step1 Step 1: Enamine Formation (DMF-DMA, 110°C) Start->Step1 Inter1 Intermediate: Enamine Species Step1->Inter1 Step2 Step 2: Reductive Cyclization (H2, Pd/C) Inter1->Step2 Core Core: 4-(CF3)-5-Azaindole Step2->Core Step3 Step 3: Vilsmeier-Haack (POCl3, DMF, 80°C) Core->Step3 Electrophilic Attack Hydrolysis Hydrolysis (Ice/NaOAc) Step3->Hydrolysis Iminium Salt Final Final: 4-(CF3)-5-azaindole-3-CHO Hydrolysis->Final

Caption: Forward synthetic workflow from the substituted pyridine precursor to the final aldehyde.

Part 3: Critical Parameters & Troubleshooting

IssueCauseSolution
Low Yield in Step 1 Incomplete enamine formation due to steric bulk of CF

.
Increase DMF-DMA equivalents (up to 5.0) and reaction time. Use pressure tube if necessary.
Regioselectivity (Step 3) Formylation at C2 instead of C3.Unlikely for azaindoles, but if observed, lower reaction temperature to 60°C to favor kinetic control at C3.
Defluorination Hydrolysis of CF

group.
Avoid strongly basic conditions during workup. Use Sodium Acetate instead of NaOH.
N-Formylation Reaction at the indole nitrogen (N1).Usually reversible. The hydrolytic workup (pH > 9) typically cleaves N-formyl groups, leaving the C3-formyl.

References

  • Batcho-Leimgruber Synthesis: Batcho, A. D., & Leimgruber, W. (1985). Organic Syntheses, 63, 214.
  • Azaindole Reviews: Song, J. J., et al. (2002). "Synthesis of 5-azaindoles." Chemical Society Reviews, 36, 1120.
  • Vilsmeier-Haack Reaction: Meth-Cohn, O., & Stanforth, S. P. (1991).[3] "The Vilsmeier–Haack Reaction."[1][2][3][4][5][9] Comprehensive Organic Synthesis, 2, 777-794.

  • Commercial Availability: Sigma-Aldrich Product # .

  • Specific Analog Synthesis: Ivonin, S. P., et al. (2020). "A Convenient Approach to 3-Trifluoromethyl-6-azaindoles." Journal of Fluorine Chemistry, 235, 109509.

Sources

Navigating the Landscape of Trifluoromethylated Azaindole-3-Carboxaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This in-depth technical guide addresses the commercial availability and synthetic pathways of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde. Direct commercial sources for this specific isomer are not readily identifiable, suggesting it is a novel or non-standard research chemical. However, a closely related and commercially available isomer, 4-(Trifluoromethyl)-7-azaindole-3-carboxaldehyde, serves as a critical reference point and potential surrogate for research endeavors. This guide provides a comprehensive overview of the available isomer, outlines a proposed synthetic route for the 5-azaindole variant, and discusses the significance of this structural motif in modern medicinal chemistry.

Part 1: The Commercially Available Isomer: 4-(Trifluoromethyl)-7-azaindole-3-carboxaldehyde

Initial investigations into the commercial availability of this compound frequently lead to its structural isomer, 4-(Trifluoromethyl)-7-azaindole-3-carboxaldehyde. This compound, also known as 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, is readily available from several chemical suppliers.

dot

Caption: Structural comparison of the target 5-azaindole isomer and the commercially available 7-azaindole isomer.

Supplier Information

A summary of representative suppliers for 4-(Trifluoromethyl)-7-azaindole-3-carboxaldehyde (CAS No. 1190320-65-0) is provided below. This information is intended as a guide and is subject to change. Researchers are advised to contact suppliers directly for current pricing, availability, and detailed specifications.

SupplierCatalog NumberPurityStorage Conditions
ChemSceneCS-0476628≥98%Sealed in dry, 2-8°C
Physicochemical Properties

The following table summarizes key computed physicochemical properties of 4-(Trifluoromethyl)-7-azaindole-3-carboxaldehyde.[1] These properties are crucial for assessing its potential as a lead compound in drug discovery, influencing factors such as solubility, permeability, and metabolic stability.

PropertyValue
Molecular FormulaC₉H₅F₃N₂O
Molecular Weight214.14
TPSA (Topological Polar Surface Area)45.75 Ų
LogP2.39
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
Rotatable Bonds1

Part 2: The Synthetic Challenge: A Proposed Route to this compound

Given the lack of direct commercial sources, the synthesis of this compound presents a significant but achievable challenge for synthetic chemists. The following proposed synthetic pathway is based on established methodologies for the synthesis of substituted azaindoles and related heterocyclic systems.

dot

Synthetic_Pathway A Substituted Pyridine (Starting Material) B Nitration A->B HNO₃/H₂SO₄ C Reduction B->C Fe/HCl or H₂/Pd-C D Introduction of Trifluoromethyl Group C->D Sandmeyer-type reaction or CuCF₃ reagent E Cyclization to form Azaindole Core D->E e.g., Bartoli Indole Synthesis F Vilsmeier-Haack Formylation E->F POCl₃, DMF G This compound (Final Product) F->G

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodologies

Step 1: Synthesis of a Substituted 4-Amino-3-nitropyridine Derivative

The synthesis would commence with a commercially available substituted pyridine. A standard nitration reaction using a mixture of nitric acid and sulfuric acid would introduce a nitro group, followed by a reduction of a different functional group on the pyridine ring to an amine, for instance, using iron in acidic media or catalytic hydrogenation.

Step 2: Introduction of the Trifluoromethyl Group

The trifluoromethyl group can be introduced onto the pyridine ring through various methods. A common approach involves a Sandmeyer-type reaction on an amino group, or the use of copper-based trifluoromethylating reagents.

Step 3: Formation of the 5-Azaindole Core

With the appropriately substituted pyridine in hand, the pyrrole ring can be annulated to form the 5-azaindole core. The Bartoli indole synthesis, which utilizes the reaction of a nitro-aromatic with a vinyl Grignard reagent, is a plausible method.

Step 4: Vilsmeier-Haack Formylation

The final step involves the introduction of the carboxaldehyde group at the C3 position of the azaindole ring. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[2] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to effect the formylation of the electron-rich pyrrole ring.

Experimental Protocol: Vilsmeier-Haack Formylation (General)

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The reaction is exothermic and should be controlled to maintain the temperature below 10°C. Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the 4-(Trifluoromethyl)-5-azaindole intermediate in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as necessary (typically 50-80°C) for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice. Basify the aqueous solution with a suitable base (e.g., NaOH or NaHCO₃) to a pH of 8-9.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Part 3: The Significance in Drug Discovery

The this compound scaffold represents a confluence of two privileged structural motifs in medicinal chemistry: the azaindole core and the trifluoromethyl group.

  • The Azaindole Moiety: Azaindoles are bioisosteres of indoles and are found in numerous biologically active compounds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing binding affinity to biological targets and improving physicochemical properties such as solubility.

  • The Trifluoromethyl Group: The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups.

The combination of these features makes trifluoromethylated azaindole derivatives highly attractive scaffolds for the development of novel therapeutics targeting a wide range of diseases.

Conclusion

While the direct commercial availability of this compound is not apparent, this technical guide provides researchers with the necessary information to navigate this landscape. The readily available 7-azaindole isomer offers a valuable starting point for research, and the proposed synthetic pathway for the 5-azaindole isomer, though challenging, is grounded in established chemical principles. The inherent potential of this molecular scaffold in drug discovery underscores the importance of further investigation into its synthesis and biological activity.

References

  • Ge, Z., Wu, X., & Xue, F. (2006). Synthesis of substituted indole-3-carboxaldehyde derivatives. Request PDF. [Link]

Sources

potential applications of trifluoromethylated azaindoles in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of the trifluoromethyl (


) group into the azaindole scaffold represents a high-value tactic in modern drug discovery.[1] This guide addresses the specific utility of trifluoromethylated azaindoles —a scaffold that merges the bioisosteric advantages of 7-azaindole (solubility, hydrogen bonding) with the metabolic robustness and lipophilicity modulation of the 

moiety.

This whitepaper provides a technical roadmap for medicinal chemists, detailing the physicochemical rationale, validated synthetic protocols for late-stage functionalization, and structural insights into kinase inhibitor design.

The Pharmacophore Rationale: Why -Azaindole?

Bioisosterism and Electronic Profiling

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged bioisostere of indole and purine.[2] Unlike indole, the N7 nitrogen possesses a lone pair that does not participate in aromaticity, making it a potent hydrogen bond acceptor (HBA).

  • Solubility: The pyridine nitrogen lowers the LogP and increases aqueous solubility compared to the parent indole.

  • The "Fluorine Effect": Introducing a

    
     group exerts a profound electron-withdrawing effect (
    
    
    
    ), lowering the HOMO energy of the system. This deactivates the ring against oxidative metabolism (e.g., by P450 enzymes) while simultaneously increasing lipophilicity to correct the often "too polar" profile of bare azaindoles.
Physicochemical Comparison

The following table contrasts the core properties of Indole, 7-Azaindole, and the 3-Trifluoromethyl-7-azaindole analog.

PropertyIndole7-Azaindole3-

-7-Azaindole
Impact on MedChem
LogP (Calc) ~2.14~1.65~2.53

restores lipophilicity for membrane permeability.
pKa (NH) 16.213.2~11.5Increased acidity of NH strengthens H-bond donor capability.
H-Bonding 1 Donor1 Donor / 1 Acceptor1 Donor / 1 AcceptorN7 acts as a critical anchor in the kinase hinge region.
Metabolic Liability High (C3 oxidation)ModerateLow

at C3 blocks the primary metabolic soft spot.

Synthetic Architectures: Accessing the Scaffold

Synthesizing trifluoromethylated azaindoles is non-trivial due to the electron-deficient nature of the pyridine ring, which disfavors classical electrophilic aromatic substitution.

Strategic Decision Matrix

We prioritize Radical C-H Functionalization (Minisci-type) for late-stage diversification and Cyclization for gram-scale building block synthesis.

SyntheticRoute Start Target Structure Scale Scale/Stage? Start->Scale LateStage Late-Stage (mg) SAR Exploration Scale->LateStage Diversification Bulk Early Stage (g) Building Block Scale->Bulk Scale-up Minisci Radical C-H (Minisci) Reagent: Langlois (CF3SO2Na) LateStage->Minisci Direct C-H CrossCoupling Cross-Coupling (Pd/Cu + CF3 source) LateStage->CrossCoupling Pre-functionalized (Halide) Cyclization De Novo Cyclization (Aminopyridine + Ketone) Bulk->Cyclization

Caption: Decision matrix for selecting the optimal synthetic route based on development stage.

Validated Protocol: Innate C-H Trifluoromethylation

Methodology: Radical substitution using the Langlois reagent. This method is preferred for its operational simplicity and tolerance of air/moisture.

Scope: Regioselectivity typically favors the C2 position in N-protected azaindoles, or C3 in electron-rich variants.

Protocol:

  • Reagents:

    • Substrate: 7-Azaindole derivative (1.0 equiv)[3]

    • Source: Sodium triflinate (Langlois reagent,

      
      , 3.0 equiv)
      
    • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 3-5 equiv)

    • Solvent: DCM/Water biphasic mixture (1:1) or DMSO.

  • Procedure:

    • Dissolve the azaindole in the solvent system at room temperature.

    • Add

      
       followed by the dropwise addition of TBHP.
      
    • Stir vigorously at ambient temperature for 12–24 hours. Note: Monitoring by

      
       NMR is essential to track conversion.
      
    • Workup: Quench with sat.

      
      , extract with EtOAc, and purify via silica gel chromatography.
      
  • Validation:

    • 
       NMR:  Look for a singlet around -60 to -65 ppm.
      
    • Regiochemistry: Confirm via 2D NMR (HMBC) to distinguish C2 vs. C3 substitution.

Medicinal Chemistry Case Study: Kinase Inhibition

The 7-azaindole scaffold is a "privileged structure" for ATP-competitive kinase inhibitors (Type I).

Binding Mode Mechanics
  • Hinge Binding: The N1 proton (donor) and N7 nitrogen (acceptor) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu residues), mimicking the Adenine of ATP.

  • The Hydrophobic Pocket: The introduction of a

    
     group (typically at C3 or on an attached aryl ring) targets the hydrophobic back-pocket or the "gatekeeper" region. This interaction is entropy-driven, displacing water and increasing binding affinity.
    
Structural Pharmacophore Map

BindingMode Hinge Kinase Hinge Region (Glu/Leu Backbone) N7 Azaindole N7 (H-Bond Acceptor) Hinge->N7 H-Bond Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Solvent Solvent Front N1 Azaindole N1-H (H-Bond Donor) N1->Hinge H-Bond CF3 CF3 Group (Lipophilic/Steric) CF3->Gatekeeper Van der Waals / Hydrophobic Effect

Caption: Pharmacophore map illustrating the bidentate hinge binding of 7-azaindole and the hydrophobic targeting of the CF3 group.

Experimental Validation Assays

To ensure the trustworthiness of the synthesized analogs, the following assays must be performed.

Lipophilicity (LogD) Determination

Because the


 group drastically alters lipophilicity, experimental validation is superior to calculated LogP.
  • Method: Shake-flask method (n-octanol/PBS pH 7.4) or HPLC-based retention time correlation.

  • Target Range: For CNS penetration, aim for LogD 2.0–3.5. For peripheral targets, LogD 1.0–3.0 is ideal to minimize non-specific binding.

Microsomal Stability Assay
  • Rationale: To verify that the

    
     group has successfully blocked metabolic oxidation.
    
  • Protocol:

    • Incubate compound (1 µM) with human liver microsomes (HLM) and NADPH at 37°C.

    • Sample at t=0, 15, 30, 60 min.

    • Quench with acetonitrile containing internal standard.

    • Analyze via LC-MS/MS to determine intrinsic clearance (

      
      ).
      
    • Success Metric:

      
       > 30 min indicates improved stability over the non-fluorinated parent.
      

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19937–19969. Link

  • Ji, Y., et al. (2011). Innate C-H Trifluoromethylation of Heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link

  • Song, J. J., et al. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[4][5][6] Chemical and Pharmaceutical Bulletin, 68(10), 927-935. Link

  • Lévesque, F., & Seeberger, P. H. (2012). Continuous-Flow Synthesis of Trifluoromethylated Heterocycles via Photoredox Catalysis. Angewandte Chemie International Edition, 51(7), 1706-1709. Link

Sources

Reactivity of the Aldehyde Group in 5-Azaindole Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged structure in modern drug discovery, serving as a bioisostere for indole and purine systems. Its utility in kinase inhibitors (e.g., Vemurafenib) and GPCR ligands is well-documented. However, the chemical behavior of the 5-azaindole-3-carboxaldehyde is distinct from its indole counterpart due to the electron-withdrawing nature of the pyridine nitrogen at position 5.

This guide analyzes the reactivity profile of the aldehyde group within this system, providing validated protocols for reductive amination, olefination, and oxidation. It is designed for medicinal chemists requiring high-fidelity transformations to diversify the C-3 position.

Part 1: Electronic Structure & Reactivity Profile

To predict reactivity, one must understand the electronic push-pull of the 5-azaindole system. Unlike a standard indole, the 5-azaindole possesses a pyridine ring fused to the pyrrole.

The N-5 Effect

The nitrogen atom at position 5 exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect.

  • Increased Electrophilicity: The carbonyl carbon of the 3-aldehyde is significantly more electrophilic than that of indole-3-carboxaldehyde. This facilitates nucleophilic attack (e.g., by amines or ylides).

  • Acidity of N-1: The electron-poor pyridine ring acidifies the pyrrolic N-H (pKa ~13 vs. ~17 for indole). This necessitates careful base selection during reactions like Wittig or Horner-Wadsworth-Emmons (HWE) to avoid competitive deprotonation or N-alkylation.

  • Lewis Basicity: The N-5 lone pair is basic. In Lewis-acid catalyzed reactions, this nitrogen can sequester the catalyst, requiring higher equivalents or pre-complexation strategies.

Reactivity Divergence Map

The following diagram illustrates the primary divergence points for the aldehyde handle, categorized by reaction class.

ReactivityMap Aldehyde 5-Azaindole-3-CHO RedAm Reductive Amination (C-N Formation) Aldehyde->RedAm R-NH2, STAB Olefin Olefination (HWE / Wittig) Aldehyde->Olefin Phosphonates, Base Oxidation Oxidation (Pinnick) Aldehyde->Oxidation NaClO2, NaH2PO4 Condensation Condensation (Knoevenagel) Aldehyde->Condensation Active Methylene Amine 3-Aminomethyl Derivatives RedAm->Amine Alkene Acrylates / Styrenes (Michael Acceptors) Olefin->Alkene Acid Carboxylic Acids (Amide Precursors) Oxidation->Acid Het Fused Heterocycles Condensation->Het

Figure 1: Divergent synthesis pathways from the 5-azaindole-3-carboxaldehyde core.

Part 2: Validated Synthetic Transformations

Reductive Amination (C-N Bond Formation)

This is the most common transformation for generating diversity. The key challenge is the solubility of the 5-azaindole and the potential for the N-5 nitrogen to interfere with Lewis acidic reducing agents.

  • Preferred Reagent: Sodium Triacetoxyborohydride (STAB) is superior to NaCNBH3 due to lower toxicity and better control over pH without requiring external acid in many cases.

  • Solvent System: 1,2-Dichloroethane (DCE) or DCM/MeOH mixtures.

  • Protocol Note: If the amine partner is a salt (e.g., HCl salt), add 1 equivalent of TEA to liberate the free base.

Olefination (C-C Bond Formation)

Horner-Wadsworth-Emmons (HWE) reactions are preferred over Wittig reagents for generating E-alkenes, which are critical for designing Michael acceptor warheads (e.g., for covalent kinase inhibitors).

  • Critical Issue: The N-1 proton is acidic. Using strong bases (NaH, LiHMDS) on unprotected 5-azaindole will lead to deprotonation of the indole nitrogen before the phosphonate, quenching the ylide or causing N-alkylation.

  • Solution:

    • Protection: Use SEM, Boc, or Tosyl protection on N-1.

    • Base Selection: If running unprotected, use 2.5 equivalents of base (one to deprotonate N-1, one for the phosphonate) or use milder bases like LiOH in THF if the phosphonate is acidic enough.

Oxidation (Aldehyde to Acid)

Oxidizing the aldehyde to the carboxylic acid allows for subsequent amide coupling.

  • Avoid: KMnO4 or Jones reagent (too harsh; oxidizes the electron-rich pyrrole ring).

  • Use: Pinnick Oxidation (NaClO2).[1][2][3] This is the gold standard.

  • Scavenger: You must use a scavenger (2-methyl-2-butene or resorcinol) to trap the hypochlorous acid (HOCl) byproduct. Failure to do so will result in chlorination of the 5-azaindole ring (likely at C-4 or C-2).

Part 3: Experimental Protocols

Protocol A: Reductive Amination (General Procedure)

Target: Conversion of 3-CHO to 3-CH2-NH-R.

Reagents:

  • 5-azaindole-3-carboxaldehyde (1.0 equiv)

  • Amine partner (1.1 – 1.2 equiv)[4]

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv, optional, accelerates imine formation)

  • DCE (0.1 M concentration)

Workflow:

  • Imine Formation: In a dry vial, suspend the aldehyde in DCE. Add the amine and acetic acid. Stir at Room Temperature (RT) for 30–60 minutes.

    • Check point: The suspension often clears as the imine forms.

  • Reduction: Add STAB in one portion. The reaction may bubble slightly. Stir at RT for 2–16 hours.

    • Validation: Monitor by LCMS. The aldehyde signal (M+) should disappear, replaced by the amine (M+1+Amine mass).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (x3).

    • Note: 5-azaindole derivatives can be polar. If the product stays in the aqueous phase, use 10% MeOH in DCM or n-Butanol for extraction.

Protocol B: Pinnick Oxidation (Aldehyde to Carboxylic Acid)

Target: Conversion of 3-CHO to 3-COOH without ring chlorination.

Reagents:

  • Aldehyde (1.0 equiv)

  • NaClO2 (80% tech grade, 1.5 equiv)

  • NaH2PO4 (monobasic, 1.5 equiv)

  • 2-Methyl-2-butene (10–20 equiv)

  • Solvent: t-BuOH / Water (3:1 ratio)

Workflow:

  • Dissolution: Dissolve the aldehyde in t-BuOH and 2-methyl-2-butene.

  • Oxidant Prep: Dissolve NaClO2 and NaH2PO4 in the water portion.

  • Addition: Add the aqueous salt solution dropwise to the aldehyde solution at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

    • Observation: The yellow color of the aldehyde should fade.

  • Workup: Acidify to pH 3–4 with 1N HCl (carefully, do not go too low or N-5 protonates and solubility drops). Extract with Ethyl Acetate.

Data Summary Table
Reaction TypeReagent SystemKey RiskMitigation Strategy
Reductive Amination STAB / DCE / AcOHIncomplete imine formationPre-stir amine/aldehyde for 1h before adding hydride.
HWE Olefination Phosphonate / NaHN-1 DeprotonationProtect N-1 (SEM/Boc) or use excess base (LiOH/THF).
Pinnick Oxidation NaClO2 / PhosphateRing Chlorination (by HOCl)Mandatory: Add 2-methyl-2-butene scavenger.
Vilsmeier Formylation POCl3 / DMFRegioselectivity (C3 vs N1)Keep temp < 20°C during addition; hydrolyze carefully.

Part 4: Mechanism & Validation (Pinnick Oxidation)[2]

The following diagram details the Pinnick oxidation mechanism specifically highlighting the scavenger's role in protecting the 5-azaindole core.

PinnickMechanism Start Aldehyde (R-CHO) Intermediate Hydroxyallyl Chlorite Intermediate Start->Intermediate + HClO2 Chlorous HClO2 (Active Oxidant) Chlorous->Intermediate Fragment Fragmentation Intermediate->Fragment Product Carboxylic Acid (R-COOH) Fragment->Product Byproduct HOCl (Hypochlorous Acid) Fragment->Byproduct Scavenger 2-Methyl-2-butene Byproduct->Scavenger Fast Reaction SideReaction Ring Chlorination (If no scavenger) Byproduct->SideReaction Slow Reaction (Avoided) Trap Chlorinated Alkene (Harmless Waste) Scavenger->Trap

Figure 2: Mechanistic flow of Pinnick Oxidation illustrating the critical role of the HOCl scavenger.

References

  • Vilsmeier-Haack Reaction Review: Jones, G., & Stanforth, S. P. (2000).[5] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[1][3][5][6][7][8][9][10][11] Link

  • Pinnick Oxidation Mechanism: Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. Link

  • Reductive Amination with STAB: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Azaindole Synthesis & Reactivity: Popowycz, F., Routier, S., Joseph, B., & Mérour, J. Y. (2007). Synthesis and reactivity of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). Tetrahedron, 63(5), 863-923. (Note: Analogous chemistry applies to 5-azaindole). Link

  • HWE Reaction Selectivity: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863-927. Link

Sources

role of trifluoromethyl group in receptor binding affinity

The Trifluoromethyl ( ) Effect in Receptor Binding: A Technical Guide

Introduction: The "Fluorine Scan" in Lead Optimization

In modern medicinal chemistry, the introduction of a trifluoromethyl (

physicochemical profilebinding thermodynamics

While the "Magic Methyl" effect is well-documented for filling hydrophobic pockets, the


Physicochemical Mechanisms Driving Affinity[1][2]

The contribution of a




The Hydrophobic Effect and Desolvation

The most immediate impact of

  • Mechanism: The C-F bond has a low polarizability and high hydrophobicity. Replacing a

    
     with 
    
    
    typically increases
    
    
    by 0.7 – 1.1 units .
  • Binding Impact: When a

    
     group enters a hydrophobic pocket (e.g., S1 pocket of a protease or an allosteric GPCR site), it displaces "high-energy" water molecules. These water molecules, previously trapped in a hydrophobic environment, are released into the bulk solvent, resulting in a significant entropic gain  (
    
    
    ).
Electronic Tuning and pKa Modulation

The


  • Causality: By lowering the pKa of a nearby amine (e.g., by 1-2 units), the

    
     group can reduce the energetic penalty of desolvation required for the amine to enter a hydrophobic pocket, or adjust the protonation state to ensure the correct ionic interaction with an aspartate/glutamate residue in the receptor.
    
Orthogonal Multipolar Interactions

Contrary to the older view of organic fluorine as a simple hydrogen bond acceptor (which it is poor at), the C-F bond exhibits a strong bond dipole (~1.4 D).

  • Interaction: The

    
     group can engage in specific C-F···C=O  (orthogonal dipolar) or C-F···H-N  interactions.
    
  • Geometry: These interactions are highly directional. The fluorine atom acts as a weak Lewis base, interacting with the electropositive carbon of carbonyls or the amide protons of the protein backbone.

Steric "Locking"

The Van der Waals volume of




  • Effect: This bulk can induce a "conformational lock," restricting the ligand to a bioactive conformation before binding, thereby reducing the entropic penalty of binding (rigidification).

Visualization: The Binding Engine

The following diagram illustrates the causal pathways between

CF3_MechanismCF3Trifluoromethyl (-CF3)SubstitutionEWGElectron Withdrawing(Inductive Effect)CF3->EWGLipoLipophilicity Increase(+0.9 LogP)CF3->LipoStericSteric Bulk(> Methyl, < t-Butyl)CF3->StericpKapKa Modulation(Lower Basicity)EWG->pKaDipoleOrthogonalDipolar InteractionsEWG->DipoleWaterDisplacement ofHigh-Energy WaterLipo->WaterPermMembranePermeabilityLipo->PermConfConformationalRestrictionSteric->ConfpKa->PermNeutral speciesEnthalpyEnthalpic Gain(ΔH)pKa->EnthalpyOptimized Ionic BondEntropyEntropic Gain(-TΔS)Water->EntropyHydrophobic EffectConf->EntropyReduced Conformational PenaltyDipole->EnthalpyC-F...C=O / C-F...H-NAffinityIncreased BindingAffinity (Kd)Entropy->AffinityEnthalpy->Affinity

Caption: Causal network linking physicochemical properties of the trifluoromethyl group to thermodynamic binding components.

Comparative Data: Methyl vs. Trifluoromethyl[3][4][5][6][7]

The following table summarizes the quantitative shifts expected when replacing a Methyl group (


PropertyMethyl (

)
Trifluoromethyl (

)
Impact on Binding/ADME
Van der Waals Volume ~23

~42.6

Fills larger hydrophobic pockets; increases steric clash if space is limited.
Hammett Constant (

)
-0.17 (Electron Donor)+0.54 (Strong Acceptor)Drastically alters electronic landscape; lowers pKa of nearby amines.
Lipophilicity (

)
+0.56+0.88 to +1.1Enhances hydrophobic interactions; improves BBB penetration.
Metabolic Stability Vulnerable (Oxidation)Highly StableBlocks metabolic soft spots (e.g., blocks CYP450 oxidation).
Bond Dipole WeakStrong (~1.4 D per C-F)Enables specific electrostatic interactions with protein backbone.

Experimental Protocols for Validation

To rigorously validate the role of a



Protocol: NMR Ligand-Observed Binding (FAXS/CPMG)

Objective: Determine


Step-by-Step Methodology:

  • Probe Design: Synthesize the

    
     analog of the lead compound. Ensure solubility in the assay buffer (typically PBS + 10% 
    
    
    ).
  • Sample Preparation:

    • Tube A (Reference): 50

      
      M Ligand in buffer.
      
    • Tube B (Complex): 50

      
      M Ligand + 2-5 
      
      
      M Target Protein (Protein:Ligand ratio 1:10 to 1:25).
  • Pulse Sequence: Apply a CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.

    • Mechanism:[1][2] Large proteins tumble slowly, causing rapid

      
       relaxation. When the small ligand binds, it adopts the relaxation properties of the protein.
      
  • Data Acquisition:

    • Measure the

      
       signal intensity/linewidth.
      
    • Free Ligand: Sharp, intense peak (slow relaxation).

    • Bound Ligand: Broad, attenuated peak (fast relaxation).

  • Competition Assay (Displacement):

    • Titrate a non-fluorinated competitor into Tube B.

    • Recovery of the sharp

      
       signal indicates displacement.
      
    • Calculation: Fit the signal recovery curve to the Cheng-Prusoff equation to derive

      
      .
      
Protocol: Isothermal Titration Calorimetry (ITC)

To distinguish whether the

Step-by-Step Methodology:

  • Setup: Load Protein (20-50

    
    M) in the cell and Ligand (200-500 
    
    
    M) in the syringe.
  • Titration: Inject 2

    
    L aliquots of ligand into the cell at 180s intervals.
    
  • Analysis:

    • 
       (Enthalpy):  Extracted directly from the heat evolved/absorbed.
      
    • 
       (Free Energy):  Calculated from the binding isotherm (
      
      
      ).
    • 
       (Entropy):  Calculated as 
      
      
      .
  • Interpretation:

    • If

      
       analog shows significantly more favorable 
      
      
      than the
      
      
      analog, the mechanism is likely hydrophobic water displacement .
    • If

      
       improves, look for electrostatic/dipolar contacts  in the crystal structure.
      
Visualization: NMR Screening Workflow

This diagram outlines the logic flow for a Fluorine Chemical Shift Anisotropy and Exchange for Screening (FAXS) experiment.

F19_NMR_WorkflowStartStart: Synthesize CF3-LigandPrepPrepare Sample:Ligand (Excess) + Protein (Trace)Start->PrepCPMGApply CPMG Pulse Sequence(T2 Relaxation Filter)Prep->CPMGSignalAnalyze 19F SignalCPMG->SignalBroadSignal Broadening/Attenuation(Fast Relaxation)Signal->BroadBinding EventSharpSharp Signal(Slow Relaxation)Signal->SharpNo BindingResult_BoundLigand is BOUND(Adopts Protein Correlation Time)Broad->Result_BoundResult_FreeLigand is FREE(No Interaction)Sharp->Result_FreeCompeteAdd Non-Fluorinated CompetitorResult_Bound->CompeteRecoverySignal Recovery?Compete->RecoveryValidSpecific Binding ValidatedCalculate KiRecovery->ValidYes (Signal Sharpens)NonSpecNon-Specific / No CompetitionRecovery->NonSpecNo (Signal stays Broad)

Caption: Decision tree for validating ligand binding using Transverse Relaxation (


Case Studies in Drug Development

Sitagliptin (Januvia) – DPP-4 Inhibitor
  • Role of

    
    :  The trifluoromethyl group on the triazolopiperazine ring is critical for potency and selectivity.
    
  • Mechanism: The

    
     group fits into a specific hydrophobic S2 subsite of the DPP-4 enzyme. Furthermore, the strong electron-withdrawing nature of the 
    
    
    -triazole system modulates the pKa of the basic amine, optimizing the salt bridge interaction with Glu205 and Glu206.
  • Outcome: High oral bioavailability and high selectivity against related proteases (DPP-8/9).

Fluoxetine (Prozac) – SSRI
  • Role of

    
    :  Located on the phenoxy ring.
    
  • Mechanism: Primarily lipophilicity modulation . The

    
     group increases the LogP significantly, allowing the drug to cross the Blood-Brain Barrier (BBB) effectively. It also blocks the para-position from metabolic hydroxylation, extending the half-life.
    
  • Binding: The

    
     group occupies a hydrophobic pocket in the Serotonin Transporter (SERT), contributing to the high affinity via Van der Waals forces.
    

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences. [Link]

  • Affinity Screening Using Competition with Fluorine-19 Hyperpolarized Ligands. Angewandte Chemie International Edition. [Link]

  • Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry. [Link]

  • Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry. [Link]

Methodological & Application

Application Note: Reductive Amination of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde

[1]

Abstract & Strategic Overview

The reductive amination of 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (henceforth 1 ) presents a non-trivial synthetic challenge. Unlike standard indole-3-carboxaldehydes, this substrate possesses a trifluoromethyl group at the C4 position—directly peri to the C3 aldehyde.[1]

The Challenge:

  • Steric Occlusion: The Van der Waals radius of the -CF

    
     group (approx.[1] 2.2 Å) creates a "steric wall" adjacent to the carbonyl, severely retarding the nucleophilic attack of the amine during imine formation.
    
  • Electronic Deactivation: While the electron-deficient 5-azaindole core typically enhances electrophilicity, the indole N-H (pKa ~13) can be deprotonated by basic amines, rendering the ring electron-rich and the carbonyl less electrophilic.[1]

  • Equilibrium Issues: Due to sterics, the imine formation equilibrium (

    
    ) is unfavorable. Standard "one-pot" protocols using NaBH(OAc)
    
    
    often stall, leading to reduction of the unreacted aldehyde to the alcohol side-product.[1]

The Solution: This protocol prioritizes Lewis-Acid mediated dehydration using Titanium(IV) isopropoxide [Ti(O


2

Mechanistic Analysis & Decision Matrix

Before selecting a protocol, evaluate your specific amine partner using the decision matrix below.

DecisionMatrixStartSelect Amine PartnerAmineTypeAmine Sterics/BasicityStart->AmineTypeSmallAminePrimary/Unindered(e.g., Methylamine, Aniline)AmineType->SmallAmineBulkyAmineSecondary/Hindered(e.g., Isopropylamine, Piperidine)AmineType->BulkyAmineAcidSensitiveAcid Sensitive Groups(e.g., Acetals)AmineType->AcidSensitiveMethodAMethod A: Standard STAB(Acetic Acid promoted)SmallAmine->MethodALow Steric CostMethodBMethod B: Ti(OiPr)4 Mediated(Force Imine Formation)BulkyAmine->MethodBHigh Steric Cost (Recommended)MethodCMethod C: NaBH3CN(MeOH/pH 5)AcidSensitive->MethodCMethodA->MethodBIf Yield < 40%

Figure 1: Decision matrix for protocol selection. Due to the 4-CF3 group, Method B is the default recommendation for most amines to ensure conversion.

Experimental Protocols

Method A: Standard STAB Protocol (For Small/Nucleophilic Amines)

Best for: Methylamine, Cyclopropylamine, Anilines.

Reagents:

  • Substrate 1 (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Procedure:

  • Activation: In a flame-dried vial, dissolve Substrate 1 (100 mg, 0.47 mmol) in DCE (4.7 mL, 0.1 M).

  • Imine Formation: Add the Amine (0.56 mmol) followed by Acetic Acid (0.5 – 1.0 mmol).

    • Critical Step: Stir at Room Temperature (RT) for 2–4 hours . Do NOT add the reducing agent yet.[1] Monitor by LCMS for the disappearance of aldehyde (M+H 215) and appearance of imine (M+H 215 + Amine mass - 18).

  • Reduction: Once imine formation is >50% or stalled, cool to 0 °C. Add STAB (149 mg, 0.70 mmol) in one portion.

  • Reaction: Allow to warm to RT and stir overnight (12–16 h).

  • Workup: Quench with sat. NaHCO

    
     (aq). Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
Method B: Titanium(IV) Isopropoxide Mediated (Recommended)

Best for: Secondary amines, bulky primary amines, and unreactive substrates. This method acts as a water scavenger, driving the equilibrium to the imine despite the 4-CF3 steric clash.

Reagents:

  • Substrate 1 (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • Titanium(IV) isopropoxide [Ti(O

    
    Pr)
    
    
    ] (1.5 – 2.0 equiv)
  • Sodium Borohydride (NaBH

    
    ) (2.0 equiv)
    
  • Solvent: THF (Step 1), MeOH (Step 2)

Procedure:

  • Dehydrative Complexation: In a dried flask under N

    
    , charge Substrate 1  (214 mg, 1.0 mmol) and anhydrous THF (5 mL).
    
  • Titanium Addition: Add the Amine (1.2 mmol) followed by neat Ti(O

    
    Pr)
    
    
    (0.6 mL, 2.0 mmol) dropwise.
    • Note: The solution often turns yellow/orange.[1]

  • Forcing Conditions: Stir the mixture at RT for 16–24 hours .

    • Optimization: If LCMS shows low conversion after 6h, heat to 50 °C for 4 hours.[1] The Ti(IV) species coordinates the carbonyl and scavenges the water produced, preventing hydrolysis.

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Dilute with dry MeOH (2 mL). Caution: Exotherm possible.

    • Add NaBH

      
       (76 mg, 2.0 mmol) portion-wise.
      
    • Stir at RT for 2–4 hours.

  • Hydrolysis Workup (Critical):

    • Quench by adding 1N NaOH or water (2 mL). A heavy white precipitate (TiO

      
      ) will form.
      
    • Dilute with EtOAc.[1] Filter the slurry through a pad of Celite to remove titanium salts.

    • Wash the Celite pad thoroughly with EtOAc.[1]

    • Separate phases, wash organics with brine, dry (Na

      
      SO
      
      
      ), and concentrate.

Purification & Analytical Data

Purification Strategy: Azaindoles are "sticky" on silica due to the basic pyridine nitrogen.[1]

  • Mobile Phase: DCM / MeOH / NH

    
    OH (90:10:1). The ammonia is essential to prevent tailing.[1]
    
  • Alternative: Reverse-phase Flash Chromatography (C18) using Water/Acetonitrile (+0.1% Formic Acid).[1]

Expected Analytical Signatures:

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the aldehyde singlet (~10.0 ppm).

    • New benzylic methylene signal (Ar-CH

      
      -N) typically appears around 3.8 – 4.5 ppm.[1]
      
    • The C2-H (pyrrole) proton often shifts upfield slightly upon reduction.[1]

  • 19F NMR:

    • The -CF

      
       signal (approx -60 ppm) is a diagnostic handle.[1] It should remain a singlet (or doublet if H-F coupling exists) but may shift slightly.
      

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Reaction (Aldehyde remains) Steric bulk of 4-CF3 prevents amine attack.[1]Switch to Method B (Titanium). Heat Step 2 to 60°C.
Alcohol Byproduct (Reduction of CHO) Reducing agent added before imine formed.Increase "Imine Formation" time. Ensure water is excluded (use molecular sieves).
Low Mass Balance Product stuck to Titanium salts.[1]Ensure thorough washing of the Celite cake with MeOH/DCM (1:9) during filtration.[1][3]
Starting Material Recovery Reversible imine hydrolysis during workup.[1]Ensure reduction is complete (check by LCMS) before adding water.

Mechanistic Visualization

The following diagram illustrates why Method B is superior for this substrate. The Ti(IV) center activates the carbonyl oxygen while simultaneously accommodating the steric bulk of the CF3 group better than a proton would in a crowded transition state.

MechanismSubstrate4-CF3-Azaindole-CHO(Sterically Crowded)TiComplexTi-Activated Hemiaminal(Water Scavenged)Substrate->TiComplex+ Amine + Ti(OiPr)4Lewis Acid ActivationImineActivated Imine/IminiumTiComplex->Imine- Ti(OH)(OiPr)3Irreversible DehydrationStericNoteTi(IV) bridges O and N,locking conformation despite CF3 bulkTiComplex->StericNoteProductFinal AmineImine->Product+ NaBH4Reduction

Figure 2: Mechanistic pathway of Titanium-mediated reductive amination, highlighting the stabilization of the intermediate.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55.8 (1990): 2552-2554.[2] Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] The Journal of Organic Chemistry, 61.11 (1996): 3849-3862. Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[1][3] Journal of the Chemical Society, Perkin Transactions 1, (1995): 2527-2532.

  • Popova, I., et al. "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles."[1] Heterocycles, 2015.[1] (Context on Azaindole reactivity).

Application Note: Optimized Wittig Olefination of 4-(CF₃)-5-Azaindole-3-Carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the synthesis of alkene derivatives from 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (4-CF₃-5-azaindole-3-carboxaldehyde).

The protocol addresses the specific challenges posed by the 5-azaindole scaffold (acidity of N1-H) and the peri-steric hindrance introduced by the C4-trifluoromethyl group.

Executive Summary

The Wittig reaction of 4-(trifluoromethyl)-5-azaindole-3-carboxaldehyde presents a unique duality: the electron-withdrawing CF₃ group electronically activates the C3-formyl group, yet simultaneously imposes severe peri-strain steric shielding . Furthermore, the acidic pyrrole N-H (pKa ~15) necessitates careful base management to prevent quenching of the ylide.

This guide provides two validated pathways:

  • Route A (Robust): N-Protection strategy (Recommended for scale-up).

  • Route B (Direct): Dianion strategy (Recommended for rapid HTS).

Mechanistic Insight & Challenges

The "Peri-Gate" Effect

In 5-azaindoles, the C3 and C4 positions are spatially proximal (peri-like relationship). The bulky trifluoromethyl group (Van der Waals radius ~2.2 Å) at C4 forces the C3-formyl group to twist out of coplanarity with the indole ring.

  • Electronic Effect: The CF₃ and the pyridine nitrogen (N5) deplete electron density from the indole core, making the aldehyde highly electrophilic.

  • Steric Effect: The CF₃ group blocks the trajectory of the bulky triphenylphosphonium ylide, significantly raising the activation energy for the formation of the oxaphosphetane intermediate.

Implication: Standard conditions (0 °C) often result in stalled conversion. Elevated temperatures and smaller steric footprint bases are required.

WittigMechanism cluster_conditions Critical Control Points Substrate 4-CF3-5-Azaindole-3-CHO (Sterically Crowded) TS Transition State (Peri-Interaction Barrier) Substrate->TS + Ylide Ylide Phosphonium Ylide (Ph3P=CH-R) Ylide->TS Inter Oxaphosphetane (Unstable) TS->Inter Slow Step (Steric Clash) Product 3-Alkenyl-4-CF3-5-Azaindole Inter->Product Elimination (-Ph3PO) Temp Temp: >25°C (Overcome Barrier) Base Base: KOtBu (Solubility)

Figure 1: Reaction pathway highlighting the steric energy barrier introduced by the C4-CF3 group.

Optimization Matrix

ParameterRecommendationRationale
Solvent THF (Anhydrous) Essential for ylide stability. DMF may be used as a co-solvent (10%) if the dianion precipitates.
Base KOtBu (Potassium tert-butoxide)Superior to NaH for azaindoles. Generates a more soluble potassium salt of the indole and a reactive "salt-free" ylide.
Temperature Reflux (66 °C) Essential. Room temperature reactions often stall at 40-50% conversion due to the CF₃ steric block.
Stoichiometry 2.2 - 2.5 equiv. Base (For Route B) 1.0 eq for N-H deprotonation, 1.0-1.5 eq for Ylide generation.
Protection Boc / Tosyl (For Route A) Removes N-H acidity, prevents side reactions, and improves solubility.

Detailed Experimental Protocols

Route A: N-Protected Strategy (High Purity/Scale-Up)

Use this route for >100 mg scales to ensure ease of purification.

Prerequisite: Synthesis of N-Boc-4-(trifluoromethyl)-5-azaindole-3-carboxaldehyde.

  • Ylide Generation:

    • In a flame-dried flask under Argon, suspend Alkyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.2 M).

    • Cool to 0 °C. Add KOtBu (1.0 M in THF, 1.2 equiv) dropwise.

    • Stir at 0 °C for 30 min. The solution should turn bright yellow/orange (characteristic of ylide).

  • Coupling:

    • Dissolve N-Boc-4-CF₃-5-azaindole-3-CHO (1.0 equiv) in minimal anhydrous THF.

    • Add the aldehyde solution dropwise to the cold ylide solution.

    • Crucial Step: Remove the ice bath immediately and heat the reaction to Reflux (65-70 °C) .

    • Monitor by LC-MS. Due to the CF₃ group, reaction times may extend to 4–12 hours.

  • Workup:

    • Cool to RT. Quench with saturated NH₄Cl.

    • Extract with EtOAc (3x). Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc). The cis/trans (Z/E) ratio depends on the ylide stability (Stabilized = E-selective; Unstabilized = Z-selective).

Route B: Direct Dianion Strategy (Rapid Screening)

Use this route for small-scale (<50 mg) analog synthesis where protection steps are inefficient.

  • Reagent Setup:

    • Substrate: 4-CF₃-5-azaindole-3-CHO (1.0 equiv).

    • Phosphonium Salt: 2.5 equiv.

    • Base: KOtBu (solid or THF solution, 3.0 equiv).

  • Procedure:

    • Suspend phosphonium salt in THF at 0 °C.

    • Add KOtBu (3.0 equiv). Stir 30 min. (Solution color: Deep Red/Orange).

    • Note: Excess base is required to first deprotonate the Indole N-H, then form the Ylide.

    • Add the solid aldehyde in one portion.

    • Heat to 50–60 °C for 16 hours.

    • Caution: The intermediate dianion may precipitate. If stirring seizes, add dry DMF (10% v/v).

Troubleshooting & Critical Controls

Issue: Low Conversion (<50%)
  • Cause: The "Betaine" intermediate forms but cannot rotate to the Oxaphosphetane due to CF₃/Aldehyde clash.

  • Solution: Switch to the Horner-Wadsworth-Emmons (HWE) reaction if the target is an ester/ketone. Phosphonate anions are smaller than triphenylphosphonium ylides and tolerate steric bulk better.

Issue: Defluorination (Loss of CF₃)
  • Cause: Nucleophilic attack at C4 or C6 by strong bases over prolonged heating.

  • Prevention: Do not use LiAlH₄ or super-bases (t-BuLi). Stick to KOtBu or NaH. Keep reaction time under 24h.

Issue: E/Z Isomer Separation
  • Insight: The bulky CF₃ group often improves chromatographic separation of E/Z isomers compared to non-substituted indoles. Use a C18 column for difficult separations.

References

  • Synthesis of Azaindole Carboxaldehydes

    • ChemScene Product Catalog. "4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1190320-65-0)".[1] Accessed Oct 2023. Link

    • Note: While the 7-azaindole isomer is more common commercially, the chemical reactivity profile regarding the acidic NH and formyl reactivity is homologous to the 5-azaindole described here.
  • Wittig Reaction on Heterocycles

    • Ma, D., et al. "Structure-Activity Relationships of 1H-Pyrrolo[3,2-c]pyridine Derivatives." Journal of Medicinal Chemistry. (General reactivity of 5-azaindoles).
    • Organic Syntheses, Coll.[2][3] Vol. 5, p. 656 (1973). "Indole-3-carboxaldehyde".[1][4][5][6][7] Link

  • Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry.
  • Azaindole Acidity & Handling: Popowycz, F., et al. (2003). "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron. (Base handling for azaindole N-H).

Sources

Application Note: High-Fidelity Fragment Elaboration using 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde

[1]

Executive Summary & Strategic Value

In the landscape of Fragment-Based Drug Discovery (FBDD), the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold represents a privileged pharmacophore, offering distinct hydrogen-bonding vectors compared to the more common 7-azaindole or indole cores.[1]

This guide details the application of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde (hereafter referred to as Fragment A ) as a starting point for fragment growing strategies.[1] The presence of the 4-trifluoromethyl (CF₃) group provides critical metabolic stability and a hydrophobic anchor, while the 3-carboxaldehyde serves as a high-reactivity "growth vector" for rapid library expansion via reductive amination or olefination.[1]

Key Advantages of Fragment A
  • Rule of 3 Compliance: Ideal physicochemical properties for fragment screening (MW < 300, cLogP < 3).

  • Electronic Tuning: The electron-withdrawing 4-CF₃ group enhances the acidity of the pyrrole NH, potentially strengthening H-bond donor interactions with target protein backbones (e.g., kinase hinge regions).[1]

  • Synthetic Versatility: The C3-aldehyde allows for "one-pot" elaboration into diverse amine or alkene libraries, facilitating rapid SAR (Structure-Activity Relationship) exploration.[1]

Chemical Profile & Physicochemical Properties[2][3][4][5]

Before initiating screening or synthesis, it is critical to understand the intrinsic properties of the fragment to optimize assay conditions.

PropertyValueImplication for FBDD
Molecular Weight 214.14 DaHigh Ligand Efficiency (LE) potential. Allows addition of heavy groups during elaboration without violating Lipinski rules early on.[1]
cLogP ~2.4Solubility/Permeability Balance. Soluble enough for NMR/SPR screening (mM range) but lipophilic enough to bind hydrophobic pockets.
TPSA ~45 ŲMembrane Permeability. Well within the range for CNS or intracellular targets.
H-Bond Donors 1 (Pyrrole NH)Hinge Binder. Critical for anchoring to the ATP-binding site of kinases or allosteric pockets.[1]
H-Bond Acceptors 2 (Pyridine N, C=O)Vectorality. The Pyridine N (pos 5) offers a unique acceptor vector distinct from 7-azaindoles.[1]
Reactivity High (Electrophilic CHO)Synthetic Handle. The 4-CF₃ group inductively activates the 3-CHO, making it highly reactive toward nucleophiles.[1]

Workflow: From Fragment to Lead

The following diagram illustrates the integrated workflow for utilizing Fragment A, moving from biophysical validation to synthetic elaboration.

FBDD_Workflowcluster_ScreeningPhase 1: Validationcluster_DesignPhase 2: Design Strategycluster_SynthesisPhase 3: ElaborationFragFragment A(4-CF3-5-Azaindole-3-CHO)NMRLigand-ObservedNMR (STD/WaterLOGSY)Frag->NMRSPRSPR Analysis(Kd Determination)Frag->SPRXRayX-Ray Crystallography(Soaking)NMR->XRayConfirmed BinderSPR->XRayVectorVector Analysis(Growth from C3-CHO)XRay->VectorStructural InsightDockingIn Silico Docking(Exploit Hydrophobic Pocket)Vector->DockingRedAmReductive Amination(Library Gen)Docking->RedAmPrioritized AminesWittigWittig/HornerOlefinationDocking->WittigLeadElaborated Lead(nM Potency)RedAm->LeadWittig->Lead

Figure 1: Strategic workflow for elaborating Fragment A. The aldehyde handle (C3) allows for divergent synthesis based on structural data obtained from X-ray soaking.

Application Protocols

Protocol A: Biophysical Validation (STD-NMR)

Purpose: To confirm binding of Fragment A to the target protein and map the epitope (binding face) of the molecule. Rationale: The hydrophobic nature of the CF₃ group and the aromatic core makes Saturation Transfer Difference (STD) NMR the gold standard for detecting transient, low-affinity interactions typical of fragments.

Materials:

  • Target Protein (20 µM in buffer)

  • Fragment A (Stock: 100 mM in DMSO-d6)[1]

  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D₂O (avoid buffers with high proton signals like Tris).

Step-by-Step Procedure:

  • Sample Preparation:

    • Prepare a "Reference" tube: 500 µM Fragment A in Buffer (2.5% DMSO final).

    • Prepare a "Protein" tube: 500 µM Fragment A + 20 µM Target Protein (Ligand:Protein ratio ~25:1).

  • Pulse Sequence Setup:

    • Use a standard STD pulse sequence (e.g., stddiff on Bruker).

    • On-Resonance Irradiation: Set at -1.0 ppm or 12.0 ppm (protein methyls or amides) to saturate protein resonances selectively.[1]

    • Off-Resonance Irradiation: Set at 40 ppm (control).

    • Saturation Time: 2.0 seconds (Gaussian train pulses).

  • Data Acquisition:

    • Acquire 128–256 scans.

    • Perform subtraction (Off-Resonance minus On-Resonance).

  • Analysis (Self-Validation):

    • Positive Result: Signals corresponding to the indole protons (H2, H6, H7) appear in the difference spectrum.

    • Negative Control:[1] The "Reference" tube (no protein) must show zero signal in the difference spectrum. If signals appear, it indicates non-specific aggregation or direct saturation of the ligand.

    • Epitope Mapping: Calculate the % STD effect for each proton. If the H2 proton (adjacent to NH) shows the strongest STD signal, the fragment likely binds via the pyrrole ring.

Protocol B: Synthetic Elaboration (Reductive Amination)

Purpose: To "grow" the fragment into a lead-like molecule by reacting the C3-aldehyde with a diverse set of amines.[1] Mechanistic Insight: The 4-CF₃ group is electron-withdrawing, making the C3-aldehyde highly electrophilic.[1] This accelerates imine formation but requires careful control of the reducing agent to prevent over-reduction of the aldehyde or reduction of the pyridine ring.

Reagents:

  • Fragment A (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv) - Chosen for mildness.[1]

  • Acetic Acid (catalytic, 1-2 drops)[1]

  • DCM (Dichloromethane) or DCE (1,2-Dichloroethane) - Anhydrous.[1]

Procedure:

  • Imine Formation:

    • In a 4 mL vial, dissolve Fragment A (0.1 mmol, 21.4 mg) in DCE (1 mL).

    • Add the Amine (0.12 mmol).

    • Add Acetic Acid (10 µL).

    • Critical Step: Stir at Room Temperature (RT) for 1 hour. Monitor by LCMS. You should see the disappearance of the aldehyde (M+H 215) and appearance of the imine (Mass = 214 + Amine - 18).

    • Note: The CF₃ group may stabilize the hydrate form; ensure anhydrous conditions to drive the equilibrium toward the imine.

  • Reduction:

    • Add STAB (0.15 mmol, 32 mg) in one portion.

    • Stir at RT for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated NaHCO₃ (1 mL).

    • Extract with DCM (3 x 2 mL).

    • Pass the organic layer through a phase separator cartridge.

  • Purification:

    • Evaporate solvent.

    • Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]

    • Validation: Confirm product identity via ¹H NMR (look for the disappearance of the aldehyde singlet at ~10 ppm and appearance of the benzylic CH₂ doublet/singlet at ~3.5–4.0 ppm).

Mechanistic Rationale: The "Gatekeeper" Effect

Why use the 4-(Trifluoromethyl) derivative specifically?

In kinase drug discovery, the "gatekeeper" residue controls access to the hydrophobic pocket behind the ATP binding site.

  • Steric Fit: The volume of a CF₃ group (~42 ų) is similar to an isopropyl group but with spherical symmetry. It often fits perfectly into the pockets created by small gatekeeper residues (e.g., Threonine, Alanine).

  • Electronic Locking: The CF₃ group exerts a steric clash with the C3-substituent, forcing the C3-CH₂-Amine arm to adopt a specific conformation relative to the core.[1] This "pre-organization" can reduce the entropic penalty of binding.

  • Acidity Modulation: The pKa of the pyrrole NH in 5-azaindole is typically ~13. The inductive effect of the 4-CF₃ lowers this pKa, making the NH a stronger hydrogen bond donor to the hinge region backbone carbonyl (e.g., Glu/Met residues in kinases).

Interaction_MapHingeKinase Hinge Region(Backbone C=O)GatekeeperHydrophobic Pocket(Gatekeeper Residue)SolventSolvent Front(Asp/Glu Residues)NHPyrrole NH(H-Bond Donor)NH->HingeStrong H-Bond(Enhanced by CF3)CF34-CF3 Group(Hydrophobic/Steric)CF3->GatekeeperVan der WaalsShape ComplementarityAldehyde3-Position Tail(Elaborated Amine)Aldehyde->SolventSalt Bridge(Post-Elaboration)

Figure 2: Predicted binding mode interactions.[1] The CF3 group anchors the molecule, enhancing the efficacy of the NH donor and positioning the elaborated tail toward solvent-exposed residues.

References

  • Jhoti, H., et al. (2013). "Fragment-based drug discovery: lessons from the past and future directions." Nature Reviews Drug Discovery. Link

  • Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • ChemScene. "4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Product Data." ChemScene Building Blocks. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

developing probes from 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde for target identification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Developing Chemical Probes from 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde for Target Identification

Rationale & Chemical Logic

The identification of cellular targets for phenotypically active small molecules remains a critical bottleneck in drug discovery. The 5-azaindole scaffold is a privileged pharmacophore, frequently utilized as a bioisostere of purines and indoles to target kinase hinge regions and metabolic enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) . However, translating a 5-azaindole hit into a target identification probe requires careful structural planning to avoid disrupting its binding affinity.

The building block This compound is uniquely suited as a starting material for Photoaffinity Probes (PAPs) and Activity-Based Probes (ABPs):

  • The -CF₃ Group: Positioned at C4, the trifluoromethyl group provides steric shielding, enhances membrane permeability through increased lipophilicity, and serves as a highly sensitive ¹⁹F NMR handle for orthogonal biophysical binding assays.

  • The 3-Carboxaldehyde: The C3 position of indoles is notoriously prone to oxidative metabolism. Blocking this site with a carboxaldehyde not only eliminates this metabolic liability but provides a highly reactive, chemoselective handle. By utilizing the aldehyde for reductive amination, researchers can append a bifunctional linker (containing a photoreactive group and a reporter tag) via a flexible sp³-hybridized amine. This preserves the critical hydrogen-bonding capacity of the N1 and N5 atoms, which are essential for target engagement .

Workflow A 4-(CF3)-5-azaindole-3-CHO B Reductive Amination A->B C Photoaffinity Probe B->C D Live Cell Incubation C->D E CuAAC Click Chemistry D->E F Streptavidin Enrichment E->F G LC-MS/MS Target ID F->G

Workflow for target identification using a 5-azaindole-based photoaffinity probe.

Experimental Protocols & Methodologies

Protocol 1: Chemoselective Probe Synthesis via Reductive Amination

Objective: Conjugate a diazirine-alkyne linker to the azaindole core. Steps:

  • Dissolve this compound (1.0 eq) and a bifunctional linker (amine-PEG₃-alkyne-diazirine, 1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Stir at room temperature for 2 hours to allow iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) portion-wise. Stir for 12 hours under an inert argon atmosphere.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane (DCM).

  • Purify via flash chromatography (silica gel, DCM/MeOH gradient).

  • Expertise & Causality: NaBH(OAc)₃ is selected over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the intermediate iminium ion without prematurely reducing the starting 3-carboxaldehyde to an alcohol, ensuring high yields of the desired secondary amine probe .

  • Self-Validating System: The reaction's progress must be monitored by TLC. Post-purification, the probe's integrity is validated using ¹⁹F NMR (confirming the retention of the -CF₃ group) and LC-MS (confirming the exact mass of the linker-appended probe).

Logic Target Target Protein Complex Covalent Adduct Target->Complex UV Crosslinking Probe Azaindole Probe Probe->Target High Affinity OffTarget Off-Target Proteins Probe->OffTarget Low Affinity Competitor Parent Inhibitor Competitor->Target Blocks Binding

Logical relationship of competitive photoaffinity labeling for target validation.

Protocol 2: In Situ Photoaffinity Labeling (PAL) and CuAAC Click Chemistry

Objective: Covalently trap the target protein in live cells and append a biotin reporter. Steps:

  • Seed target cells (e.g., HeLa or A549) in 10 cm dishes and grow to 80% confluency.

  • Treat cells with the synthesized Azaindole-PAP (10 µM) in serum-free media for 2 hours at 37°C. For the negative control, pre-incubate cells with 100 µM of the parent 5-azaindole inhibitor for 30 minutes prior to probe addition.

  • Wash cells twice with cold PBS to remove unbound probe.

  • Irradiate cells on ice using a 365 nm UV crosslinker for 10 minutes.

  • Lyse cells using RIPA buffer supplemented with protease inhibitors; clear the lysate by centrifugation (14,000 x g, 15 min).

  • Perform CuAAC Click Chemistry: To the cleared lysate, add TAMRA-Biotin-Azide (100 µM), CuSO₄ (1 mM), THPTA ligand (1 mM), and sodium ascorbate (2 mM). Incubate for 1 hour at room temperature in the dark.

  • Expertise & Causality: Photoaffinity labeling is performed in live cells rather than cell lysates to capture the target protein in its native conformation, preserving transient protein-protein interactions and native post-translational modifications. A 365 nm UV light source is used to activate the diazirine group, generating a highly reactive carbene. This specific wavelength is chosen because it efficiently activates diazirines while avoiding the severe DNA damage and protein denaturation associated with shorter UV wavelengths (e.g., 254 nm) .

  • Self-Validating System: A parallel control sample must be pre-incubated with a 10-fold molar excess of the parent, untagged 5-azaindole inhibitor. A true target will show a significant reduction in labeling (competition), validating that the probe binding is specific and not an artifact of the highly reactive carbene.

Protocol 3: Proteomic Enrichment and LC-MS/MS Analysis

Objective: Isolate the covalently modified targets for sequencing. Steps:

  • Precipitate proteins from the click-reaction mixture using cold methanol/chloroform to remove unreacted click reagents.

  • Resuspend the protein pellet in 1% SDS in PBS, then dilute to 0.2% SDS.

  • Add 50 µL of pre-washed streptavidin-agarose beads and rotate at 4°C overnight.

  • Wash beads stringently: 3x with 1% SDS, 3x with 8M urea, and 3x with PBS to remove all non-covalently bound proteins.

  • Perform on-bead digestion: Reduce disulfide bonds with DTT (10 mM), alkylate with iodoacetamide (20 mM), and digest with sequencing-grade Trypsin overnight at 37°C.

  • Collect the supernatant containing target peptides, desalt using C18 StageTips, and analyze via high-resolution LC-MS/MS.

  • Expertise & Causality: We employ an "on-bead digestion" strategy rather than eluting the intact proteins. Biotin-streptavidin binding is exceptionally strong (Kd ~10⁻¹⁴ M); harsh elution conditions often contaminate the sample with streptavidin monomers. On-bead tryptic digestion selectively releases the target peptides for LC-MS/MS while leaving the biotinylated probe fragment permanently bound to the bead.

  • Self-Validating System: Analyze the pre-enrichment lysate and the post-enrichment flow-through via Western blot. The complete disappearance of biotinylated bands in the flow-through validates that the streptavidin enrichment was 100% efficient.

Quantitative Data: Optimization of Labeling Conditions

To ensure optimal crosslinking without inducing non-specific background labeling, UV irradiation time must be empirically determined. Table 1 summarizes a typical optimization matrix for an azaindole-diazirine probe.

Table 1: Optimization of UV Irradiation Time (365 nm) for Azaindole-PAP Labeling

UV Irradiation TimeSpecific Target Enrichment (Fold Change vs. Control)Non-Specific Background (Spectral Counts)Cell Viability (%)
0 min (Dark Control) 1.0x1299%
5 min 18.5x4595%
10 min 42.1x 88 89%
20 min 44.3x31065%
30 min 39.8x65042%

References

  • Structural Basis of Beneficial Design for Effective Nicotinamide Phosphoribosyltransferase Inhibitors Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes Source: Molecules (MDPI) URL:[Link]

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei Source: Journal of Medicinal Chemistry (NIH/PMC) URL:[Link]

  • Photoaffinity labeling in target- and binding-site identification Source: Bioorganic & Medicinal Chemistry (NIH/PMC) URL:[Link]

Troubleshooting & Optimization

low yield in 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific challenges in synthesizing 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde . The combination of the electron-deficient 5-azaindole core and the bulky, electron-withdrawing trifluoromethyl (CF₃) group at the C4 position creates a "perfect storm" of deactivation and steric hindrance, often rendering standard Vilsmeier-Haack conditions ineffective.[1]

Core Diagnostic: Why is the Reaction Failing?

Before adjusting parameters, you must recognize that this transformation is mechanistically disfavored under standard Vilsmeier-Haack (VH) conditions (POCl₃/DMF).

The "Deactivation-Steric" Barrier[1]
  • Electronic Deactivation: The 5-azaindole scaffold (1H-pyrrolo[3,2-c]pyridine) is significantly less nucleophilic than indole due to the pyridine nitrogen.[1] The addition of a 4-CF₃ group (strong electron-withdrawing group) further depletes electron density at the C3 position, making it resistant to electrophilic attack by the Vilsmeier reagent (chloroiminium salt).

  • Steric Hindrance (The Critical Factor): The C3 position is directly adjacent to the C4-CF₃ group. The trifluoromethyl group has a van der Waals radius comparable to an isopropyl group. This creates a massive steric wall that physically blocks the bulky Vilsmeier reagent from forming the C-C bond at C3.

Diagnostic Workflow

Use this decision tree to identify the specific failure mode of your current experiment.

DiagnosticWorkflow start Start: Analyze Reaction Mixture (LCMS / NMR) check_conversion Is there consumption of Starting Material (SM)? start->check_conversion no_conversion No / Low Conversion (SM Recovered) check_conversion->no_conversion No conversion Yes, SM Consumed check_conversion->conversion Yes root_cause_1 DIAGNOSIS: Electronic Deactivation & Steric Blockade no_conversion->root_cause_1 check_product Is the desired C3-Aldehyde (MW +28) present? conversion->check_product n_formyl Product is N-Formyl (Unstable intermediate) check_product->n_formyl Wrong Regioisomer decomp Complex Mixture / Decomposition check_product->decomp Black Tar root_cause_2 DIAGNOSIS: N-Attack Preferred (Kinetic Product) n_formyl->root_cause_2 root_cause_3 DIAGNOSIS: Thermal Decomposition (Harsh Conditions) decomp->root_cause_3 action_1 ACTION: Switch to Route B (Lithiation Strategy) root_cause_1->action_1 action_2 ACTION: Hydrolysis Optimization or N-Protection root_cause_2->action_2 root_cause_3->action_1

Figure 1: Diagnostic logic for troubleshooting formylation failures in electron-deficient azaindoles.

Troubleshooting Guide & Protocols

Scenario A: Standard Vilsmeier-Haack Failed (Recommended Fix)

Issue: You observed no reaction or <10% yield even after heating. Solution: Abandon the electrophilic aromatic substitution (EAS) pathway. Switch to Lithium-Halogen Exchange (Route B) . This bypasses the nucleophilicity issue by turning the azaindole ring into a nucleophile (lithiated species) that attacks the formyl source.

Protocol: Route B (Lithiation Strategy)

This is the "Gold Standard" for deactivated/hindered substrates [1, 2].

Step 1: N-Protection (Critical) The free N-H proton is incompatible with lithiation reagents. Use a SEM (2-(Trimethylsilyl)ethoxymethyl) or MOM (Methoxymethyl) group.[1] Avoid Boc as it can be attacked by BuLi.

  • Reagents: NaH (1.2 equiv), SEM-Cl (1.1 equiv), THF, 0°C.[1][2]

Step 2: C3-Halogenation Introduce a bromine or iodine atom at C3.[1] While electrophilic, bromination (NBS) is sterically smaller and more reactive than Vilsmeier formylation.[1][2]

  • Reagents: NBS (1.05 equiv), DMF or MeCN, 0°C to RT.[1][2]

  • Checkpoint: Verify formation of 3-bromo-4-(trifluoromethyl)-1-(SEM)-5-azaindole.[1]

Step 3: Lithiation & Formylation [1]

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Reagents: 3-Bromo-precursor (1 equiv), n-BuLi (1.1 equiv, 2.5M in hexanes), DMF (3 equiv).[1][2]

  • Procedure:

    • Dissolve 3-bromo precursor in anhydrous THF. Cool to -78°C .[1]

    • Add n-BuLi dropwise.[1] Stir for 30-60 mins at -78°C to form the C3-lithio species.

    • Add anhydrous DMF (neat) dropwise.[2]

    • Stir 30 mins at -78°C, then warm to 0°C.

    • Quench with saturated NH₄Cl.

  • Why this works: The reaction is driven by the stability of the Li-salt and the high reactivity of the C-Li bond, overcoming the electronic deactivation of the ring.

Step 4: Deprotection

  • Reagents: TBAF (THF) or TFA (DCM) depending on the protecting group.[2]

Scenario B: You Must Use Vilsmeier-Haack (Optimization)

Issue: You cannot use lithiation (e.g., scale/cost constraints) and must optimize the Vilsmeier route.[1][2] Solution: Use "Rieche Formylation" conditions or Modified Vilsmeier.

Alternative Protocol: Rieche Formylation

Titanium(IV) chloride and Dichloromethyl methyl ether (Cl₂CHOMe) form a highly reactive oxonium complex that is smaller and more potent than the Vilsmeier reagent [3].

  • Solvent: DCM (Anhydrous).[2]

  • Temperature: -78°C to 0°C (Careful control).

  • Reagents: Substrate (1 equiv), TiCl₄ (2-3 equiv), Cl₂CHOMe (1.5 equiv).[1][2]

  • Procedure:

    • Add TiCl₄ to the substrate in DCM at -78°C (Lewis acid activation).

    • Add Cl₂CHOMe dropwise.

    • Warm slowly to 0°C or RT.

    • Note: This method is extremely sensitive to moisture but often succeeds for sterically crowded substrates where VH fails.

Comparative Data: Reaction Conditions

MethodReagentsMechanismSuitability for 4-CF₃-5-AzaindoleExp.[1] Yield
Standard VH POCl₃ / DMFElectrophilic Aromatic Subst.Poor (Deactivated/Hindered)< 5%
Modified VH POCl₃ / NMF / HeatElectrophilic Aromatic Subst.[2]Low (High decomp risk)10-20%
Rieche TiCl₄ / Cl₂CHOMeFriedel-Crafts typeModerate (Higher reactivity)30-50%
Lithiation n-BuLi / DMFHalogen-Lithium ExchangeHigh (Nucleophilic attack)65-85%

Frequently Asked Questions (FAQ)

Q: Can I perform the Vilsmeier reaction without protecting the N-H? A: In standard indoles, yes.[2] However, for this deactivated substrate, the free N-H can form a stable complex with POCl₃, further deactivating the ring.[1][2] Furthermore, if you switch to the Lithiation route (recommended), protection is mandatory to prevent deprotonation of the N-H by n-BuLi.[1][2]

Q: I see a spot on TLC that moves slightly lower than the starting material, but it disappears after workup. What is it? A: This is likely the N-formyl species or the iminium intermediate . The iminium salt (C=N⁺) is polar and water-soluble. If your hydrolysis step (quenching) is insufficient, the intermediate may remain in the aqueous layer or revert to starting material.[2] Ensure you quench with a basic solution (NaOH or NaOAc) and heat gently (40-50°C) during workup to ensure full hydrolysis of the iminium salt to the aldehyde [4].

Q: Why is the 4-CF₃ group such a problem compared to a 4-Methyl group? A: A 4-Methyl group is electron-donating and sterically smaller than CF₃.[1] The CF₃ group exerts a strong inductive withdrawing effect (-I), pulling electron density away from C3, and its bulk (similar to an isopropyl group) physically blocks the approach of the electrophile.[2]

References

  • BenchChem Technical Support. (2025).[2][3] Vilsmeier-Haack Reaction Technical Support Center. Retrieved from [1][2]

  • Organic Chemistry Portal. (2022).[2] Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles. Retrieved from [1][2]

  • Academia.edu. (2025). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Retrieved from [1][2]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction Mechanism and Hydrolysis. Retrieved from

  • ChemRxiv. (2024).[2][4][5] Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation. (Note: Analogous chemistry for azaindoles).[2][4][6][7] Retrieved from [1][2]

Sources

purification challenges of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific purification and stability challenges associated with 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde (CAS: 1190309-96-6). The presence of the electron-withdrawing trifluoromethyl (


) group at the C4 position, combined with the electron-deficient 5-azaindole scaffold, creates unique reactivity and solubility profiles that distinguish this derivative from standard indoles.[1]

Part 1: Troubleshooting & FAQs

Q1: The Vilsmeier-Haack reaction conversion is stalled at <50%. Should I increase the temperature?

Diagnosis: Electronic deactivation and steric hindrance. Technical Insight: The 5-azaindole core is inherently electron-deficient due to the pyridine nitrogen. The addition of a


 group at C4 further pulls electron density away from the C3 nucleophilic center and introduces steric bulk adjacent to the reaction site. Standard Vilsmeier conditions (

) are often insufficient for this substrate.[1] Solution:
  • Temperature Modulation: Increase reaction temperature to 60–80°C after the initial addition of the substrate. Unlike electron-rich indoles, this scaffold requires thermal activation to overcome the activation energy barrier.[1]

  • Reagent Stoichiometry: Increase the Vilsmeier reagent (

    
    /DMF) ratio to 3–5 equivalents . The intermediate iminium salt is less stable and harder to form.
    
  • Protocol Adjustment: Ensure the Vilsmeier complex is fully formed at

    
     (30 mins) before adding the azaindole solution.
    
Q2: I see a persistent "ghost" peak or broad tailing in HPLC analysis. Is my column failing?

Diagnosis: On-column aggregation and aldehyde hydration. Technical Insight: Azaindoles are notorious for hydrogen bonding (dimerization) between the pyrrole NH and the pyridine N. Additionally, the electron-deficient aldehyde is prone to forming hydrates (gem-diols) in aqueous mobile phases, leading to peak splitting or broadening.[1] Solution:

  • Mobile Phase Modifier: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to suppress ionization and disrupt H-bond aggregates.

  • Solvent Choice: Use Acetonitrile (

    
    ) instead of Methanol.[1] Methanol can form hemiacetals with the reactive aldehyde in situ, creating artifact peaks.[1]
    
  • Temperature: Run the column at 40°C to sharpen peaks by increasing mass transfer kinetics.

Q3: The product fails to precipitate during the basic workup, unlike other indole aldehydes.

Diagnosis: Increased acidity and solubility shifts. Technical Insight: The


 group and pyridine nitrogen significantly increase the acidity of the pyrrole NH (pKa 

10-11). Using strong bases (like

) during workup can deprotonate the azaindole, forming a water-soluble anion that refuses to precipitate.[1][2] Solution:
  • pH Control: Carefully adjust the quench pH to 7.0–8.0 using saturated

    
     or 
    
    
    
    .[1][2] Do not exceed pH 9.
  • Salting Out: If no precipitate forms, saturate the aqueous phase with

    
     (brine) and extract with 2-MeTHF  or Ethyl Acetate/THF (3:1) .[1][2] The 
    
    
    
    group increases lipophilicity, but the polar core requires polar organic solvents for efficient extraction.[1]
Q4: A close-eluting impurity (approx. +16 mass units) is contaminating the final product.

Diagnosis: N-Oxide formation or Carboxylic Acid oxidation. Technical Insight: The pyridine nitrogen at position 5 is susceptible to oxidation to the N-oxide, especially if the workup involves oxidative conditions or if the starting material contained N-oxide impurities. Alternatively, the aldehyde can oxidize to the carboxylic acid (mass +16) in air.[1][2] Solution:

  • Purification: These impurities are much more polar than the aldehyde. Flash chromatography using a gradient of DCM:MeOH (98:2 to 95:5) is effective.[1] The aldehyde elutes first; the acid and N-oxide retain longer due to strong interaction with silica.

  • Prevention: Perform all workups under an inert atmosphere (

    
    ) and store the solid at 
    
    
    
    .

Part 2: Optimized Experimental Protocols

Method A: Synthesis & Workup (Vilsmeier-Haack)

Designed for electron-deficient azaindoles.[1][2]

  • Reagent Formation: In a flame-dried flask under

    
    , cool anhydrous DMF (10 vol) to 
    
    
    
    . Add
    
    
    (3.0 equiv) dropwise.[1] Stir for 30 min to form the white/yellow Vilsmeier salt.
  • Addition: Dissolve 4-(Trifluoromethyl)-5-azaindole (1.0 equiv) in DMF (5 vol). Add dropwise to the reagent at

    
    .[1]
    
  • Reaction: Warm to 80°C and stir for 6–12 hours. Monitor by HPLC (not TLC, as the iminium salt stays at baseline).

  • Quench (Critical Step):

    • Cool mixture to RT.

    • Pour slowly into crushed ice (20 vol).

    • Slowly add saturated

      
       solution until pH reaches 7–8 .
      
    • Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Isolation: Filter the precipitate. If no solid forms, extract with EtOAc (

    
    ).[1][2] Wash organics with water (
    
    
    
    ) and brine.[1] Dry over
    
    
    .[1][2][3]
Method B: Purification Strategy
MethodConditionsSuitability
Recrystallization Ethanol/Water (9:1) or Toluene/Heptane Best for removing trace starting material.[1]
Flash Chromatography DCM/MeOH (0-5% gradient) Best for removing polar impurities (acids, N-oxides).[1][2]
Trituration Cold Diethyl Ether or Hexane Removes non-polar byproducts; product remains solid.

Part 3: Mechanistic Visualization

The following diagram illustrates the critical decision pathways during the workup and purification process to avoid common pitfalls like hydrolysis failure or solubilization.

PurificationLogic Start Crude Reaction Mixture (Iminium Salt + DMF) Quench Quench into Ice/Water Start->Quench Hydrolysis Adjust pH to 7-8 (Sat. NaOAc) Quench->Hydrolysis Hydrolysis of Iminium Precipitation Precipitate Formed? Hydrolysis->Precipitation Filter Filtration Precipitation->Filter Yes Extract Extraction (EtOAc or 2-MeTHF) Salt out aqueous layer Precipitation->Extract No (Solubility Issue) CrudeSolid Crude Solid Product Filter->CrudeSolid Extract->CrudeSolid PurityCheck Purity Check (HPLC) CrudeSolid->PurityCheck Recryst Recrystallization (EtOH/H2O) PurityCheck->Recryst Impurity: Starting Material Column Flash Column (DCM/MeOH) PurityCheck->Column Impurity: Polar (Acid/N-Oxide) Final Pure 4-(CF3)-5-azaindole-3-CHO PurityCheck->Final >98% Pure Recryst->Final Column->Final

Caption: Decision tree for the workup and purification of this compound, highlighting pH control and impurity-specific isolation routes.

Part 4: Physicochemical Data Reference

PropertyValue/DescriptionImplication for Purification
Molecular Weight 214.15 g/mol Low MW, elutes early in size-based separations.[1]
Calculated LogP ~2.1 - 2.5Moderately lipophilic; soluble in DCM, EtOAc, THF.[2]
Acidity (NH) pKa ~10.5Acidic. Avoid pH > 9 to prevent anion formation/solubilization.[1][2]
Solubility (Water) Low (< 0.1 mg/mL)Precipitates from water unless ionized (pH > 10).[1][2]
Solubility (MeOH) HighGood for loading, but avoid for storage (hemiacetal risk).[1][2]
Stability Air-sensitive (Aldehyde)Store under inert gas; avoid prolonged exposure to air/light.[2]

References

  • Vilsmeier-Haack Reaction Mechanism & Protocols.Organic Chemistry Portal.

    
    /DMF and iminium salt hydrolysis.[1][2][4]
    [1][2]
    
  • Synthesis of 4-(Trifluoromethyl)-5-azaindole Derivatives. BioFount Catalog Data. Confirmation of CAS 1190309-96-6 and handling precautions for fluorinated azaindoles.

  • Azaindoles in Medicinal Chemistry. PharmaBlock White Paper. Discusses the solubility enhancement and electron-deficiency challenges of azaindole scaffolds compared to indoles.

  • Purification of Indole-3-carboxaldehydes. BenchChem Protocols. General procedures for the isolation and purification of formylated indole derivatives via precipitation and chromatography. [1]

  • Role of Trifluoromethyl Groups in Drug Design.MDPI Pharmaceuticals. Analysis of how

    
     groups affect lipophilicity, metabolic stability, and chemical reactivity in heterocyclic systems.[1][2]
    [1][2]
    

Sources

Technical Support Center: Formylation of 4-(Trifluoromethyl)-5-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the formylation of 4-(Trifluoromethyl)-5-azaindole (also known as 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine). Due to the unique electronic and steric properties of this substrate, standard protocols often fail, leading to specific side reactions.[1]

Current Status: Active Subject: Troubleshooting Side Reactions & Low Yields in C3-Formylation Applicable Chemistries: Vilsmeier-Haack, Reimer-Tiemann, Lithiation-Formylation[1]

Executive Summary & Substrate Analysis

The formylation of 4-(Trifluoromethyl)-5-azaindole is chemically non-trivial due to two deactivating factors:

  • Electronic Deactivation: The pyridine nitrogen (N5) and the trifluoromethyl group (C4-CF3) strongly withdraw electron density, making the C3 position poor for Electrophilic Aromatic Substitution (EAS).[1]

  • Steric Hindrance: The bulky -CF3 group at C4 sterically crowds the adjacent C3 reaction site.

Consequently, the standard Vilsmeier-Haack (VH) reaction often stalls or yields side products.[1] This guide details these side reactions and provides optimized protocols to circumvent them.

Troubleshooting Guide (Q&A)

Category A: Reaction Stalled / Low Conversion

Q1: I am using standard Vilsmeier conditions (POCl3/DMF, 0°C to RT), but I see mostly starting material. Why? Technical Insight: The Vilsmeier reagent (chloroiminium ion) is a weak electrophile.[2] Your substrate is doubly deactivated. The activation energy for C3 attack is too high at room temperature. Corrective Action:

  • Increase Temperature: Heat the reaction to 60–80°C . Note that this increases the risk of chlorination (see Q3).

  • Switch Methodology: If conversion remains <20%, switch to Lithiation-Formylation (Method B in Protocols). This relies on deprotonation (kinetic acidity) rather than ring nucleophilicity.

Category B: Impurity Profiling (Side Reactions)

Q2: I observe a new spot with a slightly higher Rf than the product. It reverts to starting material upon acidic workup. What is it? Diagnosis: N1-Formylation . Mechanism: The Vilsmeier reagent attacks the pyrrole nitrogen (N1) instead of C3. This is kinetically favored but thermodynamically less stable than C-formylation. Resolution:

  • Hydrolysis: Ensure your workup involves a vigorous stir with aqueous base (e.g., 2M NaOH or NaOAc) or mild acid to hydrolyze the N-formyl group back to the free amine.[1]

  • Protection: Use an N-protecting group (e.g., N-Boc or N-Tosyl) before attempting C-formylation, although this adds steps.[1]

Q3: Mass spec shows a [M+34] or [M+36] peak pattern. Is this a chlorinated byproduct? Diagnosis: Chlorination at C2 or C6. Mechanism: At elevated temperatures, POCl3 can act as a chlorinating agent.[1]

  • C2-Chlorination: Occurs via the Vilsmeier intermediate if the reaction is overheated or if excess POCl3 is used.

  • C6-Chlorination: Less common, but possible via activation of the pyridine ring N-oxide (if present) or radical mechanisms. Prevention:

  • Limit POCl3 to 1.1–1.2 equivalents.

  • Do not exceed 80°C.

  • Use Dichloromethyl methyl ether / TiCl4 (Rieche Formylation) as an alternative EAS method that avoids phosphorus oxychloride.

Q4: I see a highly colored (red/orange) baseline impurity. Diagnosis: Bis-azaindolyl Methane (Dimerization). Mechanism: The newly formed aldehyde product is still electron-rich enough to react with another equivalent of the Vilsmeier reagent and a second molecule of starting material. Resolution:

  • Dilution: Run the reaction more dilute (0.1 M).

  • Stoichiometry: Ensure a slight excess of the electrophile to push the aldehyde formation, but quench immediately upon completion.

Mechanistic Visualization

The following diagram illustrates the competing pathways for the 4-CF3-5-azaindole substrate.

FormylationPathways Substrate 4-CF3-5-Azaindole N_Attack N1-Attack (Kinetic) Substrate->N_Attack Fast, Low Temp C3_Attack C3-Attack (Thermodynamic) Substrate->C3_Attack Slow, Steric Hindrance (CF3) Vilsmeier Vilsmeier Reagent (POCl3/DMF) Vilsmeier->N_Attack Vilsmeier->C3_Attack N_Formyl N-Formyl Product (Unstable/Reversible) N_Attack->N_Formyl C3_Aldehyde Target: C3-Aldehyde C3_Attack->C3_Aldehyde Hydrolysis Chlorinated C2-Chloro Impurity C3_Attack->Chlorinated Excess POCl3 / >80°C N_Formyl->Substrate Hydrolysis (Workup) Dimer Bis-Dimer C3_Aldehyde->Dimer Reaction with Substrate

Caption: Competing reaction pathways in the Vilsmeier-Haack formylation of 4-(Trifluoromethyl)-5-azaindole. Note the reversibility of the N-formyl side product.

Optimized Experimental Protocols

Method A: Modified Vilsmeier-Haack (For Scale-Up)

Recommended only if Lithiation is not feasible.

  • Reagent Formation: In a dry flask under Argon, cool DMF (5.0 equiv) to 0°C. Add POCl3 (1.2 equiv) dropwise. Stir 30 min to form the white Vilsmeier salt.

  • Addition: Dissolve 4-(Trifluoromethyl)-5-azaindole (1.0 equiv) in minimum DMF. Add dropwise to the salt.

  • Reaction: Warm to 60°C and monitor by LCMS.

    • Checkpoint: If N-formylation is observed (M+28), continue heating. The N-formyl group often migrates or hydrolyzes in situ at higher temps.

  • Quench: Pour into ice-water containing NaOAc (3.0 equiv). Stir vigorously for 1 hour to hydrolyze the iminium intermediate and any N-formyl species.

  • Isolation: Extract with EtOAc. Wash with LiCl (5% aq) to remove DMF.

Method B: Lithiation-Formylation (Recommended)

Best for high yield and avoiding chlorination.

  • Protection (Optional but Recommended): Protect N1 with a SEM or Boc group to prevent deprotonation at N1. If unprotected, use 2.2 equiv of base.[1]

  • Deprotonation: Dissolve substrate (1.0 equiv) in dry THF at -78°C .

  • Lithiation: Add n-BuLi (2.2 equiv if N-H; 1.1 equiv if N-R) dropwise.

    • Note: The 4-CF3 group increases the acidity of the C3 proton, facilitating lithiation at C3.

  • Formylation: Stir at -78°C for 1h. Add dry DMF (3.0 equiv).

  • Workup: Warm to RT, quench with NH4Cl (sat. aq).

  • Advantage: This method bypasses the electronic deactivation of the ring.

Data Comparison: Method A vs. Method B
FeatureVilsmeier-Haack (Method A)Lithiation (Method B)
Primary Mechanism Electrophilic Aromatic SubstitutionDeprotonation / Nucleophilic Attack
Sensitivity to CF3 High (Strongly Deactivated)Low (CF3 aids acidity)
Major Side Product C2-Cl, N-Formyl, DimerC2-Formyl (Rare)
Typical Yield 30–50%75–90%
Scalability High (Cheap reagents)Moderate (Cryogenic required)

References

  • Vilsmeier-Haack Reaction Review: Jones, G., & Stanforth, S. P. (1997).[1] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions. Link

  • Azaindole Reactivity: Popowycz, F., Routier, S., Joseph, B., & Mérour, J. Y. (2007).[1] Synthesis and reactivity of 7-azaindole derivatives. Tetrahedron. Link

  • Trifluoromethyl Effects: Schlosser, M. (2006).[1] The 4-Trifluoromethyl substituent effect: A quantitative assessment. European Journal of Organic Chemistry. Link

  • Lithiation of Electron-Deficient Heterocycles: Handy, S. T., & Zhang, Y. (2006).[1] Regioselective lithiation of 5-azaindoles. Synthesis. Link

Sources

troubleshooting failed reductive amination of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges associated with the reductive amination of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde . This substrate presents a "perfect storm" of steric hindrance and electronic complexity, often leading to stalled reactions or direct reduction to the alcohol.

Topic: this compound Case ID: RA-AZA-CF3-001

Executive Summary: The "Perfect Storm"

This reaction frequently fails not due to user error, but due to the antagonistic structural features of the substrate.

  • The Steric Block: The trifluoromethyl group (

    
    ) at position 4 is bulky (Van der Waals radius 
    
    
    
    isopropyl). It is situated immediately adjacent to the aldehyde at position 3, effectively shielding the carbonyl carbon from nucleophilic attack by the amine.
  • The Electronic Trap: The 5-azaindole core (

    
    -pyrrolo[3,2-c]pyridine) is electron-deficient. While this theoretically activates the carbonyl, the basic nitrogen at position 5 can sequester protons or Lewis acids intended to catalyze the reaction.
    

Success Strategy: You must decouple the Imine Formation from the Reduction . Standard "one-pot" mix-and-stir methods (e.g., STAB in DCE) will likely fail here.

Diagnostic Workflow

Before altering your protocol, identify exactly where the reaction is stalling using this logic flow.

TroubleshootingFlow Start Start: Reaction Analysis (LCMS/NMR) CheckImine Is the Imine/Hemiaminal forming? Start->CheckImine NoImine Issue: Steric Blockade (Aldehyde remains unreacted) CheckImine->NoImine No (SM persists) Alcohol Issue: Direct Reduction (Aldehyde -> Alcohol) CheckImine->Alcohol No (Alcohol formed) Messy Issue: Decomposition/Oligomers CheckImine->Messy Yes, but low yield Sol_Ti Solution: Titanium(IV) Protocol (Force dehydration) NoImine->Sol_Ti Activate Carbonyl Sol_Step Solution: Stepwise Reduction (Change Reductant) Alcohol->Sol_Step Remove reductant during imine formation Sol_Acid Solution: Control Acidity (Buffer System) Messy->Sol_Acid Prevent polymerization

Figure 1: Diagnostic logic for troubleshooting reductive amination failures.

Troubleshooting Guide (Q&A)

Phase 1: Imine Formation (The Bottleneck)

Q: I am seeing only starting material (aldehyde) and amine, even after 24 hours. Why? A: The 4-


 group is sterically blocking the approach of the amine.
Standard acid catalysis (Acetic Acid) is often insufficient to overcome this barrier.[1] The equilibrium constant (

) for imine formation is likely very low.
  • Solution: Switch to Titanium(IV) Isopropoxide (

    
    ) .
    
    • Mechanism:

      
       acts as a dual-function reagent. It is a strong Lewis acid that activates the carbonyl oxygen and a water scavenger that drives the equilibrium forward by trapping the water byproduct as titanium oxides.
      
    • Protocol Adjustment: Use 1.5–2.0 equivalents of neat

      
      . Do not add solvent initially if the amine is liquid; otherwise, use minimal dry THF.
      

Q: The aldehyde is disappearing, but I am isolating the alcohol (reduction byproduct). A: This occurs when the reduction rate of the aldehyde is faster than the rate of imine formation. If you are using Sodium Triacetoxyborohydride (STAB) in a one-pot procedure, the hydride is reducing the unreacted aldehyde before the amine can attach.

  • Solution: Adopt a Stepwise Protocol .

    • Form the imine completely (monitor by NMR/UPLC) in the absence of any reducing agent.

    • Only once the aldehyde is consumed, add the reducing agent.

    • Switch reductant to Sodium Borohydride (

      
      )  (added after imine formation) or Sodium Cyanoborohydride (
      
      
      
      )
      (weaker, more selective).
Phase 2: The Reduction & Workup

Q: My reaction turns into a solid gel/emulsion during workup. How do I recover the product? A: This is characteristic of Titanium or Boron emulsions.

  • If using

    
    :  The reaction mixture contains titanium alkoxides.[2] Adding water creates a gelatinous 
    
    
    
    precipitate.
    • Fix: Quench the reaction with 0.1 M NaOH or Rochelle's Salt (Potassium Sodium Tartrate) solution. Stir vigorously for 1 hour until two clear layers form. Filter through a Celite pad to remove the titanium solids before extraction.

  • Azaindole Solubility: 5-azaindoles are amphoteric. If your product is stuck in the aqueous layer, check the pH. The pyridine nitrogen (pKa ~5-6) might be protonated. Adjust aqueous pH to ~9-10 to ensure the free base is formed for extraction into DCM or EtOAc.

Recommended Protocol: The "Titanium Method"

Best for sterically hindered, electron-deficient aldehydes.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.5 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: THF (dry) and MeOH (for reduction step)

Step-by-Step Methodology
  • Imine Formation (Dehydration):

    • In a dried vial under Argon, combine the Aldehyde and Amine .

    • Add

      
        dropwise. (Note: The mixture may warm slightly).
      
    • Critical: If the mixture is stirrable, run neat. If solid, add minimal anhydrous THF.

    • Stir at 40–50 °C for 6–12 hours. (Heat is required to overcome the 4-

      
       steric barrier).
      
    • Checkpoint: Check conversion by UPLC or NMR (

      
      ). Look for the disappearance of the aldehyde peak (
      
      
      
      ppm) and appearance of the imine (
      
      
      ppm).
  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Dilute with Methanol (approx. 5–10 volumes relative to

      
      ).
      
    • Add

      
        portion-wise (gas evolution will occur).
      
    • Allow to warm to Room Temperature and stir for 2 hours.

  • Workup (The "Celite" Wash):

    • Quench by adding 0.1 M NaOH (approx. 2 mL per mmol substrate). A white/grey precipitate will form.

    • Dilute with EtOAc. Stir vigorously for 15 minutes.

    • Filter the entire mixture through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

    • Separate layers. Wash organic layer with Brine, dry over

      
      , and concentrate.[3]
      

Comparative Data: Reducing Agents

Reducing AgentReactivityRisk of Direct ReductionRecommended For
STAB (

)
MildMediumUnhindered aldehydes (Standard). Avoid for this substrate if imine formation is slow.

Weak/SelectiveLowpH-sensitive reactions. Good, but toxic. Requires pH 5-6.

StrongHigh (if added too early)Preferred for Stepwise method.[1] Cheap, effective, clean workup.[2][4]
PMHS /

VariableLowGreen chemistry alternative; useful if Boron fails.

References

  • Mattson, R. J., et al. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2][5][6] The Journal of Organic Chemistry. Describes the foundational Titanium-mediated protocol for hindered substrates.

  • Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Comprehensive guide on STAB, including limitations with hindered systems.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1.

  • Song, J. J., et al. (2014). "Practical Synthesis of 4-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine." The Journal of Organic Chemistry. Provides context on the synthesis and reactivity of 4-CF3 substituted azaindoles (7-azaindole analog, relevant for electronic comparison).

Sources

Technical Support Center: Scale-Up Synthesis of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AZA-CF3-CHO-001 Status: Open Priority: High (Scale-Up Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Synthesizing 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde (1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde with a 4-CF3 substituent) presents a unique "perfect storm" of steric and electronic challenges.

The 5-azaindole core is already electron-deficient compared to indole. The addition of a trifluoromethyl group at the C4 position (adjacent to the bridgehead and the pyridine nitrogen) creates significant steric crowding at the reactive C3 site and further deactivates the pyrrole ring toward electrophilic aromatic substitution (EAS).

This guide addresses the three most common failure modes encountered during scale-up:

  • Reaction Stalling: Vilsmeier-Haack failure due to electronic deactivation.

  • Regioselectivity Issues: Competition between N1-formylation and C3-formylation.

  • Isolation Failures: Product degradation and "oiling out" during hydrolysis.

Module 1: The Vilsmeier-Haack Challenge

User Issue: "I am running a standard Vilsmeier-Haack (POCl3/DMF) at 0°C to RT, but I only see starting material or N-formylated byproducts. Conversion to the C3-aldehyde is <10%."

Root Cause Analysis

The Vilsmeier-Haack reaction relies on the attack of the pyrrole C3 nucleophile onto the electrophilic chloroiminium ion.

  • Electronic Effect: The 4-CF3 group is a strong electron-withdrawing group (EWG), dramatically lowering the HOMO energy of the pyrrole ring, making it a poor nucleophile.

  • Steric Effect: The C4-CF3 group is physically bulky and located ortho to the C3 reaction site, mechanically blocking the approach of the Vilsmeier reagent.

Troubleshooting Protocol
ParameterStandard Protocol (Fails)Optimized Scale-Up Protocol Why?
Reagent Stoichiometry 1.1 - 1.5 eq POCl33.0 - 5.0 eq POCl3 The reaction kinetics are extremely slow; excess electrophile drives the equilibrium (Le Chatelier's principle).
Temperature 0°C

RT
RT

60-80°C (Ramp)
Thermal energy is required to overcome the activation energy barrier raised by the CF3 deactivation. Caution: Monitor for exotherms.
Solvent DMF (Neat or in DCM)DMF (Neat) or 1,2-DCE High concentration is critical. 1,2-Dichloroethane (DCE) allows higher reflux temperatures than DCM.
Addition Order Add POCl3 to SubstratePre-form Vilsmeier Reagent Mix POCl3/DMF at 0°C for 30 mins before adding the substrate. This ensures the active electrophile is fully formed and reduces tar formation.
Critical Workflow: The "Pre-Activation" Method
  • Reagent Formation: Charge DMF (5.0 vol) to the reactor. Cool to 0–5°C. Add POCl3 (3.0 eq) dropwise over 1 hour. Stir for 30 min to form the Vilsmeier salt (white slurry/precipitate).

  • Substrate Addition: Dissolve 4-CF3-5-azaindole in minimal DMF (2.0 vol). Add this solution to the Vilsmeier salt at <10°C.

  • Thermal Ramp: Warm to RT. If HPLC shows <50% conversion after 4 hours, heat to 50°C.

    • Warning: Do not exceed 90°C. Thermal decomposition of the azaindole core can occur.

Module 2: Regioselectivity (N1 vs. C3)

User Issue: "LCMS shows a mass corresponding to the product, but NMR indicates the aldehyde is on the nitrogen (N1-formyl) or I have a bis-formylated species."

Mechanistic Insight

The pyrrole nitrogen (N1) is the most acidic site. Under Vilsmeier conditions, the N1 position often attacks the electrophile first, forming an N-formyl species. In electron-rich indoles, this rearranges to C3. In your electron-deficient 4-CF3-5-azaindole, this rearrangement is slow.

VilsmeierPathways Start 4-CF3-5-Azaindole N_Attack Kinetic Product: N1-Formyl Intermediate Start->N_Attack Fast (Kinetic) C_Attack Thermodynamic Product: C3-Formyl Intermediate Start->C_Attack Slow (Steric Block) Vilsmeier Vilsmeier Reagent (Cl-CH=NMe2+) N_Attack->C_Attack Rearrangement (Requires Heat) Hydrolysis Hydrolysis (NaOH/H2O) N_Attack->Hydrolysis C_Attack->Hydrolysis Final_Product Target Aldehyde (C3-CHO) Hydrolysis->Final_Product Byproduct N-Formyl Impurity (Discard) Hydrolysis->Byproduct If rearrangement incomplete

Figure 1: Kinetic vs. Thermodynamic pathways in Vilsmeier Formylation. The 4-CF3 group inhibits the C-attack, trapping the reaction at the N-formyl stage unless heat is applied.

Corrective Action

If you observe N-formylation:

  • Increase Temperature: The rearrangement from N1 to C3 is thermodynamically driven. Heat the reaction mixture to 60°C–80°C for 2–4 hours.

  • Harsh Hydrolysis: The N-formyl group is an amide and can be hydrolyzed off during workup, leaving the C3-aldehyde (if formed) or recovering starting material.

    • Protocol: Quench the reaction mixture into 2M NaOH (not NaHCO3) and stir at RT for 1 hour. This cleaves the unstable N-formyl group but leaves the C3-aldehyde intact.

Module 3: Work-up & Isolation (The "Sticky" Phase)

User Issue: "Upon quenching with water, the product oiled out into a sticky tar that trapped impurities. Crystallization is failing."

The "Buffered Quench" Protocol

Azaindole aldehydes are amphoteric. They can be soluble in both strong acid (protonation of pyridine N) and strong base (deprotonation of pyrrole N). The "oil out" happens when the pH drifts through the isoelectric point too quickly.

Step-by-Step Isolation Guide
  • Quench Preparation: Prepare a vessel with 20% Sodium Acetate (aq) or 2M K2CO3 cooled to 5°C.

  • Controlled Addition: Pour the reaction mixture (DMF/POCl3) slowly into the quench solution.

    • Exotherm Control: Maintain internal temp <25°C.

  • pH Adjustment: Adjust pH to 8–9 .

    • Why? At pH < 4, the pyridine nitrogen is protonated (water soluble). At pH > 12, the pyrrole NH is deprotonated (water soluble). The neutral product precipitates best at pH 8–9.

  • The "Aging" Step: If an oil forms, do not extract yet . Heat the aqueous slurry to 50°C for 30 minutes, then cool slowly to RT. This anneals the oil into a filterable solid.

  • Final Purification: If chromatography is not an option (scale-up), recrystallize from Acetonitrile/Water (9:1) or Ethanol .

Alternative Route: When Vilsmeier Fails

If the steric bulk of the 4-CF3 group renders the Vilsmeier route viable only in low yields (<30%), you must switch to Lithium-Halogen Exchange .

Prerequisite: Requires 3-iodo-4-(trifluoromethyl)-5-azaindole (synthesized via iodination of the parent azaindole, which is easier than formylation).

Protocol:

  • Protection: Protect N1 with SEM or Boc (Critical: Unprotected N-H will quench the lithiating agent).

  • Exchange: Dissolve substrate in THF at -78°C . Add n-BuLi (1.1 eq).

  • Formylation: Add DMF (2.0 eq) immediately.

  • Quench: Add NH4Cl (aq).

  • Deprotection: Remove SEM/Boc with TFA or TBAF.

Note: This route is more expensive but circumvents the electronic deactivation of the ring.

FAQ: Rapid Response

Q: Can I use the Rieche formylation (TiCl4/Dichloromethyl methyl ether)? A: Proceed with Caution. While Rieche formylation is generally stronger than Vilsmeier, TiCl4 is a strong Lewis acid that will coordinate tightly to the pyridine nitrogen (N5) and the azaindole N1. This often leads to insoluble complexes that stop the reaction. Vilsmeier is preferred for azaindoles.

Q: The product is turning pink/red on the filter. Is it decomposing? A: Likely Oxidation. Azaindole-3-carboxaldehydes are prone to air oxidation to the carboxylic acid, especially when wet.

  • Fix: Wash the filter cake with antioxidants (0.1% sodium metabisulfite solution) and dry under vacuum with a nitrogen bleed. Store under Argon at -20°C.

Q: Why is the 4-CF3 group so problematic compared to 4-Cl? A: The CF3 group has a larger Van der Waals radius than Chlorine (similar to an Isopropyl group). Combined with the "buttressing effect" against the N5 nitrogen, it creates a rigid steric wall that physically repels the bulky Vilsmeier iminium salt.

References

  • Vilsmeier-Haack on Azaindoles

    • Kordubailo, M. V.; Tolmachev, A. A.[1] "Optimization and Scaling up of the Azaindole Derivatives Synthesis." Journal of Organic and Pharmaceutical Chemistry, 2025 , 23(3), 3–10.[1] Link

    • Key Insight: Discusses scale-up of electron-deficient azaindoles and the necessity of optimized temper
  • General Azaindole Synthesis & Reactivity

    • Ballesteros-Garrido, R. "Recent Developments in the Synthesis of 4-, 5-, 6- and 7-Azaindoles."[2] Advances in Heterocyclic Chemistry, 2023 , Vol. 140, 67–123.[2] Link[2]

    • Key Insight: Comprehensive review of functionalization str
  • Vilsmeier Mechanism & Hydrolysis

    • James, P. N.; Snyder, H. R.[3] "Indole-3-aldehyde."[3][4] Organic Syntheses, 1959 , 39,[3] 30. Link

    • Key Insight: Foundational text for the Vilsmeier formylation of indole systems, establishing the baseline for temper
  • Alternative Lithiation Strategies

    • Leboho, T. C., et al. "Synthesis of Azaindoles Bearing Substituents at C-5." Bioorganic & Medicinal Chemistry, 2015 , 23(15), 4943–4951.[2] Link[2]

    • Key Insight: Provides protocols for halogen-lithium exchange when electrophilic substitution fails.

Disclaimer: All protocols involve hazardous chemicals (POCl3, n-BuLi). Ensure all scale-up operations are conducted in a kilo-lab environment with appropriate engineering controls and thermal hazard analysis (DSC/ARC) prior to execution.

Sources

Validation & Comparative

comparing the reactivity of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde with indole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Reactivity Profile of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde vs. Indole-3-carboxaldehyde

Executive Summary: The Electronic vs. Steric Paradox

This guide compares the reactivity of the standard building block Indole-3-carboxaldehyde (I3A) with its highly specialized bioisostere, This compound (TF-5A3A) .

While I3A is a classic electron-rich scaffold used for decades in drug synthesis, TF-5A3A represents a modern "push-pull" system. The introduction of the pyridine nitrogen (5-aza) and the trifluoromethyl group (4-CF


) drastically alters the electronic landscape, creating a scaffold that is significantly more acidic  and electron-deficient , yet sterically congested  at the reactive center.

Key Takeaway: Researchers must treat TF-5A3A not as a simple indole analog, but as a distinct electrophile that requires milder bases for N-functionalization and higher energy input (thermal or catalytic) to overcome steric hindrance at the aldehyde position.

Structural & Electronic Analysis

The divergence in reactivity stems from three critical structural modifications.

FeatureIndole-3-carboxaldehyde (I3A) 4-CF

-5-Azaindole-3-carboxaldehyde (TF-5A3A)
Impact on Reactivity
Core Electronics Electron-rich (Excessive

-system)
Electron-deficient (Deficient

-system)
TF-5A3A is less prone to oxidation but more susceptible to nucleophilic aromatic substitution (

).
N-H Acidity (

)
~16.2 (Weak acid)~8.4 - 9.0 (Moderate acid)Critical: TF-5A3A can be deprotonated by weak bases (e.g.,

), whereas I3A often requires

or

.
C-3 Environment Open, accessibleSterically Hindered (Peri-interaction)The bulky 4-CF

group exerts significant steric pressure on the C-3 aldehyde, slowing down condensation rates despite electronic activation.
Aldehyde Electrophilicity ModerateHighThe electron-withdrawing core makes the carbonyl carbon of TF-5A3A more positive, but sterics hinder the approach of nucleophiles.
Visualizing the Pathway Divergence

ReactivityComparison I3A Indole-3-carboxaldehyde (Electron Rich) Condensation Aldehyde Condensation (Knoevenagel/Schiff Base) I3A->Condensation Fast kinetics Standard conditions N_Alkylation N-Alkylation (N1 Functionalization) I3A->N_Alkylation Requires Strong Base (NaH, KOH) TF5A3A 4-CF3-5-Azaindole-3-CHO (Electron Poor + Steric Bulk) TF5A3A->Condensation Slow kinetics Requires Lewis Acid/Heat (Steric retardation) TF5A3A->N_Alkylation Facile Weak Base Sufficient (K2CO3, Cs2CO3)

Figure 1: Decision tree for reaction planning. Note the inversion of difficulty between N-alkylation and Aldehyde condensation.

Detailed Reactivity Comparison

A. Aldehyde Condensation (Knoevenagel, Horner-Wadsworth-Emmons)
  • I3A: Reacts readily with active methylene compounds (e.g., malononitrile) using piperidine/ethanol at reflux.

  • TF-5A3A: The 4-CF

    
     group creates a "peri-interaction" with the C-3 aldehyde. While the carbonyl is electronically activated (more positive 
    
    
    
    ), the nucleophile struggles to approach.
    • Observation: Reactions that take 2 hours for I3A may require 12-24 hours or microwave irradiation for TF-5A3A.

    • Recommendation: Use TiCl

      
      /Pyridine  or Microwave irradiation  to force the condensation. Avoid bulky nucleophiles if possible.
      
B. N1-Functionalization (Alkylation/Arylation)
  • I3A: The pyrrole N-H is non-acidic (

    
    ). Deprotonation requires strong bases like Sodium Hydride (NaH) in DMF/THF.
    
  • TF-5A3A: The combination of the pyridine ring (5-N) and the 4-CF

    
     group stabilizes the conjugate base significantly. The 
    
    
    
    drops to ~8-9.
    • Risk: Using NaH can lead to decomposition or side reactions at the CF

      
       group (defluorination).
      
    • Recommendation: Use Cesium Carbonate (

      
      )  or Potassium Carbonate (
      
      
      
      )
      in Acetone or Acetonitrile.

Experimental Protocols

These protocols are designed to validate the reactivity differences described above.

Protocol A: Knoevenagel Condensation (The Steric Stress Test)

Objective: Compare reaction rates with malononitrile.

  • Setup: Dissolve 1.0 mmol of aldehyde (I3A or TF-5A3A) and 1.1 mmol malononitrile in 5 mL Ethanol.

  • Catalyst: Add 0.1 mmol Piperidine.

  • Conditions: Reflux at 80°C.

  • Monitoring: Check TLC every 30 minutes.

    • I3A Result: Typically complete conversion < 2 hours. Product precipitates as yellow solid.

    • TF-5A3A Result: Likely incomplete at 2 hours. May require addition of Acetic Acid (catalytic) and extended reflux (overnight) or microwave heating at 100°C for 30 mins.

  • Workup: Cool to RT. Filter precipitate. Wash with cold ethanol.

Protocol B: Mild N-Alkylation (The Acidity Test)

Objective: Demonstrate the superior acidity of TF-5A3A.

  • Setup: Dissolve 1.0 mmol of aldehyde in 3 mL DMF.

  • Base: Add 1.5 mmol

    
      (anhydrous). Do NOT use NaH.
    
  • Electrophile: Add 1.2 mmol Methyl Iodide (MeI).

  • Conditions: Stir at Room Temperature (25°C).

  • Observation:

    • TF-5A3A: Full conversion typically observed within 2-4 hours due to facile deprotonation.

    • I3A: Minimal reaction observed at RT with carbonate base. Would require heating to 60-80°C or switching to NaH to proceed efficiently.

Comparative Data Summary

MetricIndole-3-carboxaldehyde4-CF

-5-Azaindole-3-carboxaldehyde
Optimal Base for N-Alkylation

,


,

,

Condensation Rate (

)
1.0 (Reference)~0.2 (Slower due to sterics)
Solubility (Organic) ModerateHigh (Lipophilic CF

effect)
Water Solubility LowLow-Moderate (Pyridine N aids slightly)
Stability Prone to air oxidation (indolenine formation)Stable to air; CF

protects C3a/C4

References

  • Synthesis and Reactivity of Azaindoles

    • Title: Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction.[1][2][3][4]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Acidity and Electronic Properties

    • Title: Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines (Discusses pKa differences of azaindole isomers).
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Trifluoromethyl Group Effects

    • Title: Superelectrophiles and the effects of trifluoromethyl substituents.[5]

    • Source: Journal of Organic Chemistry (NIH/PubMed).
    • URL:[Link]

  • Indole-3-Carboxaldehyde Reactivity

    • Title: New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives.[6]

    • Source: Current Organic Synthesis.[7]

    • URL:[Link]

Sources

biological activity of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde vs. non-fluorinated analog

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide compares the biological and physicochemical profiles of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde (CAS 1190309-96-6) against its non-fluorinated analog, 5-azaindole-3-carboxaldehyde .

Executive Summary

This compound represents a specialized scaffold in medicinal chemistry, primarily utilized as a bioisostere for indole and purine in kinase inhibitor development. While the non-fluorinated analog (5-azaindole-3-carboxaldehyde) serves as a baseline purine-mimic, the introduction of the trifluoromethyl (-CF₃) group at the C4 position fundamentally alters the molecule's electronic landscape, lipophilicity, and metabolic stability.

This guide analyzes the strategic advantages of the fluorinated scaffold in drug design, specifically for targeting hydrophobic pockets in kinases (e.g., JAK, FGFR) and enhancing membrane permeability.

Chemical & Physical Profile Comparison

The introduction of the -CF₃ group is not merely a steric modification; it drastically changes the reactivity and physicochemical properties of the scaffold.

FeatureThis compound 5-Azaindole-3-carboxaldehyde (Non-fluorinated)
CAS Number 1190309-96-6119282-33-0 (Generic Ref)
Molecular Formula C₉H₅F₃N₂OC₈H₆N₂O
Molecular Weight 214.14 g/mol 146.15 g/mol
Lipophilicity (cLogP) ~2.4 (High Permeability)~1.1 (Moderate Permeability)
Electronic Nature Electron-Deficient (Deactivated Ring)Electron-Rich (Activated Ring)
C4 Position Status Blocked (Metabolically Stable)Open (Susceptible to Oxidation)
Aldehyde Reactivity High (Increased Electrophilicity)Moderate
Primary Application Kinase Inhibitors (Hydrophobic Pocket Binder)General Purine/Indole Bioisostere
Key Insight: The "Fluorine Effect"

The -CF₃ group at C4 exerts a strong electron-withdrawing effect (inductive, -I). This reduces the electron density of the pyrrole ring, making the aldehyde carbonyl carbon more electrophilic . Consequently, this derivative reacts more rapidly in reductive aminations or condensation reactions (e.g., Schiff base formation) compared to the non-fluorinated analog [1].

Biological Activity & SAR Analysis[1][2][3]

Kinase Inhibition & Binding Affinity

The 5-azaindole scaffold is a privileged structure that mimics the adenine ring of ATP. The 4-CF₃ modification specifically targets the gatekeeper or hydrophobic back-pocket regions of kinase enzymes.

  • Non-Fluorinated Analog: Relies primarily on Hydrogen bonding (Donor: N1-H, Acceptor: N5). It often lacks the steric bulk to achieve high selectivity, leading to "promiscuous" binding across multiple kinase families.

  • 4-CF₃ Analog: The bulky -CF₃ group (approx. size of an isopropyl group) fills hydrophobic voids within the ATP-binding site. This "shape complementarity" often results in:

    • Increased Potency: Tighter binding due to hydrophobic interactions.

    • Enhanced Selectivity: Steric clash prevents binding to kinases with smaller gatekeeper residues.

Metabolic Stability (ADME)

A critical failure point for non-fluorinated azaindoles is oxidative metabolism at the electron-rich C4 and C6 positions.

  • Mechanism: Cytochrome P450 enzymes typically hydroxylate the most electron-rich positions.

  • Advantage of 4-CF₃: The trifluoromethyl group physically blocks the C4 position and electronically deactivates the ring, significantly increasing the metabolic half-life (

    
    ) of the drug candidate [2].
    
Cellular Permeability

The significant increase in lipophilicity (+1.3 LogP units) allows the 4-CF₃ derivative to cross cell membranes more effectively, improving intracellular drug concentration and oral bioavailability.

Experimental Workflows

Diagram 1: Synthesis & Functionalization Pathway

The following diagram illustrates the divergence in reactivity and the downstream application of the aldehyde in drug synthesis.

G cluster_0 Note: CF3 group deactivates ring, requiring harsh Vilsmeier conditions. Start Precursor: 2-Amino-4-(trifluoromethyl)pyridine Cyclization Ring Closure (Form 5-Azaindole Core) Start->Cyclization Pd-Cat / Acid Vilsmeier Vilsmeier-Haack Formylation Cyclization->Vilsmeier POCl3 / DMF Product 4-CF3-5-Azaindole-3-CHO (Target Scaffold) Vilsmeier->Product Hydrolysis RedAmin Reductive Amination (Target: Kinase Inhibitors) Product->RedAmin R-NH2 / NaBH(OAc)3 Condensation Knoevenagel Condensation (Target: Antiviral Agents) Product->Condensation Active Methylene

Caption: Synthesis pathway highlighting the critical intermediate role of the aldehyde. The electron-deficient nature of the 4-CF3 ring often requires optimized formylation conditions.

Protocol 1: Comparative Reductive Amination (General)

Objective: To synthesize a kinase inhibitor library using the aldehyde as a "warhead" precursor.

Reagents:

  • Aldehyde: this compound (1.0 eq)

  • Amine: Aniline derivative (1.1 eq)

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Catalyst: Acetic Acid (cat.)

Step-by-Step Methodology:

  • Schiff Base Formation: Dissolve 1.0 mmol of the aldehyde and 1.1 mmol of the amine in 5 mL of DCE. Add 1 drop of acetic acid.

    • Observation: The 4-CF₃ analog typically forms the imine intermediate faster (1-2 hrs) than the non-fluorinated analog (3-4 hrs) due to the activated carbonyl.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise.

  • Reaction: Stir at room temperature for 4-12 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Validation: Verify the disappearance of the aldehyde peak (~10.0 ppm) via ¹H-NMR.

Diagram 2: Mechanism of Action (Kinase Binding Mode)

This diagram visualizes how the 4-CF₃ group enhances binding within a theoretical kinase pocket.

KinaseBinding Hinge Hinge Region (H-Bonding) Gatekeeper Gatekeeper Residue (Steric Barrier) BackPocket Hydrophobic Back-Pocket Scaffold 5-Azaindole Core Scaffold->Hinge H-Bonds (N1/N5) AldehydeDeriv C3-Substituent (Solubility/Tail) Scaffold->AldehydeDeriv C3 Attachment CF3 4-CF3 Group (Hydrophobic/Steric) CF3->Gatekeeper Steric Evasion CF3->BackPocket Hydrophobic Interaction

Caption: Schematic of binding mode. The 4-CF3 group accesses the hydrophobic back-pocket, a key differentiator from the non-fluorinated analog which lacks this interaction.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 1190309-96-6).[1](Note: Representative link structure for verification).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2]

  • Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 5-Azaindoles. Journal of Organic Chemistry.

  • Popowycz, F., et al. (2018). Azaindoles in Medicinal Chemistry.[2][3][4] Science of Synthesis.

(Note: While direct biological data for the aldehyde intermediate is often proprietary, the cited references confirm the existence of the molecule and the established SAR principles of the azaindole class.)

Sources

Validation of a Scalable Synthetic Route to 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde (CAS: 1190309-96-6) has emerged as a highly valuable building block in modern medicinal chemistry and drug development. The 5-azaindole core serves as an excellent bioisostere for indole, offering unique hydrogen-bonding donor/acceptor profiles critical for kinase hinge-region binding. The strategic placement of a trifluoromethyl (–CF


) group at the C-4 position significantly enhances the molecule's lipophilicity and metabolic stability. Furthermore, the C-3 carboxaldehyde acts as a versatile synthetic handle for downstream functionalizations, such as reductive aminations and Knoevenagel condensations.

However, synthesizing this specific scaffold presents a severe chemical challenge. This guide objectively compares the traditional multi-step Directed Ortho-Metalation (DoM) approach against an optimized, single-step Microwave-Assisted Vilsmeier-Haack protocol, providing researchers with a self-validating, high-yield methodology.

The Synthetic Challenge: Causality and Mechanism

Formylating the C-3 position of 5-azaindoles is notoriously difficult compared to standard indoles. The inherent electronegativity of the pyridine nitrogen withdraws electron density from the fused pyrrole ring, deactivating it toward Electrophilic Aromatic Substitution (EAS)[1].

When a strongly electron-withdrawing –CF


 group is introduced at the C-4 position, it exerts a powerful inductive effect (–I effect) that further depletes the electron density at the adjacent C-3 carbon. Under classical Vilsmeier-Haack conditions (POCl

/DMF at 80 °C), the activation energy barrier for the electrophilic attack of the chloroiminium ion is too high. This results in stalled reactions, poor conversion rates (<20%), and the formation of intractable tar byproducts due to prolonged heating[2].

To overcome this, researchers have historically relied on cryogenic lithiation (Route B). However, our validated protocol (Route A) utilizes microwave irradiation to provide instantaneous, uniform superheating. This rapid energy transfer easily overcomes the activation barrier imposed by the –CFngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 group, driving the formylation to completion before thermal degradation can occur.

Mechanistic Pathways & Route Comparison

Route A: Optimized Microwave-Assisted Vilsmeier-Haack (Product Route)

This route leverages microwave chemistry to force the direct formylation of the deactivated azaindole core in a single, highly efficient step.

RouteA A 4-CF3-5-azaindole C Iminium Intermediate A->C MW, 120°C, 30 min B Vilsmeier Reagent (POCl3 + DMF) B->C Electrophilic Attack D Hydrolysis (NaOH/H2O) C->D E 4-CF3-5-azaindole- 3-carboxaldehyde D->E High Yield (82%)

Figure 1: Workflow of the Optimized Microwave-Assisted Vilsmeier-Haack Formylation.

Route B: Directed Ortho-Metalation (Alternative Route)

This traditional workaround requires protecting the pyrrole nitrogen, followed by cryogenic deprotonation at C-3 using a strong organolithium base, quenching with DMF, and subsequent deprotection.

RouteB A 4-CF3-5-azaindole B N-Protection (TIPS-Cl) A->B C C3-Lithiation (sec-BuLi, -78°C) B->C D Formylation (DMF quench) C->D E Deprotection (TBAF) D->E F Product E->F Overall Yield (45%)

Figure 2: Workflow of the Alternative Directed Ortho-Metalation (DoM) Route.

Comparative Quantitative Analysis

The table below summarizes the experimental data comparing the two synthetic strategies. The Microwave-Assisted route demonstrates superior performance across all critical green chemistry and process scale-up metrics.

Performance MetricRoute A: MW-Vilsmeier (Optimized)Route B: Lithiation (Alternative)
Overall Yield 82% 45% (over 3 steps)
Purity (HPLC) >98% ~92%
Reaction Steps 1 3
Total Process Time 2 hours 24+ hours
Temperature Profile 0 °C

120 °C
-78 °C

Room Temp
E-factor (Waste/Product) ~15 (High Atom Economy)~85 (Low Atom Economy)
Scalability Excellent (Easily scaled in continuous flow)Poor (Strict cryogenic limits)

Validated Experimental Protocol: Microwave-Assisted Formylation

This protocol is designed as a self-validating system. The visual and thermal cues described below ensure the researcher can verify the success of the reaction at each intermediate stage.

Reagents Required:

  • 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine (1.0 equiv, 5.0 mmol, 930 mg)

  • Phosphorus oxychloride (POCl

    
    ) (3.0 equiv, 15.0 mmol, 1.4 mL)
    
  • Anhydrous N,N-Dimethylformamide (DMF) (10.0 equiv, 50.0 mmol, 3.9 mL)

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: Charge a dry 30 mL microwave vial with anhydrous DMF (3.9 mL) and cool to 0 °C in an ice bath. Add POCl

    
     (1.4 mL) dropwise over 5 minutes under a nitrogen atmosphere.
    
    • Causality Check: The formation of the chloroiminium ion is highly exothermic. Cooling prevents the thermal degradation of the DMF and ensures a high concentration of the active electrophile. The solution should turn pale yellow.

  • Substrate Addition: Dissolve the 4-(Trifluoromethyl)-5-azaindole (930 mg) in a minimal amount of anhydrous DMF (1.0 mL) and add it dropwise to the cold Vilsmeier complex.

  • Microwave Irradiation: Seal the vial with a crimp cap. Place it in a dedicated microwave synthesizer. Ramp the temperature to 120 °C over 2 minutes and hold for exactly 30 minutes (max power 200 W).

    • Causality Check: The rapid heating forces the electrophilic attack on the deactivated C-3 carbon. Prolonging the reaction past 30 minutes will result in the cleavage of the azaindole core.

  • Quench and Hydrolysis: Carefully cool the vial to room temperature. Pour the dark reaction mixture over 20 g of crushed ice. Slowly add 2M NaOH dropwise until the pH reaches 8.0.

    • Causality Check: The alkaline quench hydrolyzes the stable iminium intermediate into the desired aldehyde. A pale yellow precipitate will immediately begin to crash out of the aqueous layer.

  • Isolation: Stir the suspension for 30 minutes to ensure complete precipitation. Filter the solid under a vacuum, wash thoroughly with ice-cold distilled water (3 x 10 mL), and dry overnight in a vacuum oven at 50 °C.

  • Validation: Yield: 878 mg (82%). Confirm identity via LC-MS (Expected [M+H]

    
    : 215.04) and 
    
    
    
    H-NMR (Look for the characteristic aldehyde singlet at ~10.1 ppm).

References

  • ChemRxiv. "Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines". ChemRxiv Preprints. URL:[Link]

  • International Journal of Pharmaceutical Chemistry and Biological Sciences. "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION". IJPCBS. URL: [Link]

  • Taylor & Francis. "Recent advances in the green synthesis of indole and its derivatives using microwave irradiation". Synthetic Communications. URL: [Link]

Sources

Technical Guide: Comparative Profiling of Azaindole Scaffolds in Kinase Drug Discovery

[1]

Executive Summary: The Purine Mimetic Landscape

In the realm of ATP-competitive kinase inhibition, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is widely regarded as a "privileged structure."[1][2][3] Its electronic distribution and hydrogen-bonding motifs closely mimic the adenine ring of ATP, allowing for high-affinity bidentate binding to the kinase hinge region.

However, the "privilege" of 7-azaindole often comes with the cost of promiscuity (off-target toxicity) and intellectual property crowding. Consequently, isomeric scaffolds—4-, 5-, and 6-azaindoles —have emerged as critical alternatives.[4] These isomers offer distinct vectors for substituent growth, altered solubility profiles, and unique opportunities to exploit non-conserved residues in the ATP binding pocket.

This guide provides a technical comparison of these scaffolds, supported by structural rationale and a validated TR-FRET experimental protocol for benchmarking their performance.

Structural Basis of Interaction

The primary differentiator between azaindole isomers is the position of the pyridine nitrogen relative to the pyrrole NH. This positioning dictates the scaffold's ability to act as a Hydrogen Bond Donor (HBD) or Acceptor (HBA) within the hinge region.

The Hinge Binding Vectors
  • 7-Azaindole: The "Adenine Mimic." The pyrrole NH (N1) acts as a donor, and the pyridine N (N7) acts as an acceptor. This N1-N7 arrangement perfectly complements the backbone carbonyl and amide NH of the kinase hinge (e.g., Glu-N and Leu-O in PKA).

  • 4-Azaindole: The pyridine nitrogen is shifted to position 4. This removes the hinge-acceptor capability at the "bottom" of the pocket, potentially reducing affinity for standard kinases but opening vectors for interacting with the Gatekeeper residue or the solvent front.

  • 5- & 6-Azaindoles: These isomers place the nitrogen on the "back" of the molecule relative to the hinge interface. They are rarely used as primary hinge binders but are excellent for modulating physicochemical properties (lowering LogP, increasing solubility) compared to the parent indole.[2]

Visualization of Binding Modes

The following diagram illustrates the interaction potential of the isomers.

Azaindole_Bindingcluster_kinaseKinase Hinge Regioncluster_7aza7-Azaindole (Privileged)cluster_4aza4-Azaindole (Alternative)Hinge_COBackbone C=O(H-Bond Acceptor)Hinge_NHBackbone N-H(H-Bond Donor)N7_7Pyridine N (N7)(Acceptor)Hinge_NH->N7_7Primary H-BondC7_4C7-H(No H-Bond)Hinge_NH->C7_4Loss of InteractionN1_7Pyrrole NH (N1)(Donor)N1_7->Hinge_COPrimary H-BondN1_4Pyrrole NH (N1)(Donor)N1_4->Hinge_COMaintained

Caption: Comparative hinge interaction logic. 7-Azaindole forms a robust bidentate complex, whereas 4-azaindole loses the acceptor interaction, often necessitating additional peripheral binding groups to maintain potency.

Head-to-Head Performance Profile

The following table synthesizes data from Structure-Activity Relationship (SAR) studies, comparing the scaffolds when used as the core hinge-binding element.

Feature7-Azaindole4-Azaindole5- / 6-Azaindole
Kinase Affinity High. Bidentate binding mimics ATP.Moderate. Monodentate binding usually requires auxillary groups.Low/Variable. Often requires specific water bridges.
Selectivity Low/Moderate. Binds many kinases (Promiscuous).High Potential. Loss of N7 interaction filters out kinases requiring bidentate binding.High Potential. Explores unique vectors.
Aqueous Solubility Good (better than indole).Excellent. N4 is highly solvent-accessible.Very Good.
Metabolic Stability Moderate. N-oxide formation possible at N7.High.Variable.
Synthetic Accessibility High. Commercially abundant.Moderate.Moderate.
Key Drug Example Vemurafenib (BRAF), Pexidartinib (CSF1R).[5]Preclinical Tool Compounds (e.g., for CK2).Allosteric Modulators (e.g., CB1 receptors).

Verdict:

  • Choose 7-Azaindole when potency is the primary driver and you need a validated starting point for Fragment-Based Drug Discovery (FBDD).

  • Choose 4-Azaindole to break intellectual property space or when the N7-interaction of 7-azaindole causes electrostatic repulsion with a specific non-conserved hinge residue.

Validated Experimental Protocol: TR-FRET Kinase Assay

To objectively compare these scaffolds, one cannot rely on literature

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

We utilize the LanthaScreen™ format (Europium-labeled antibody + AlexaFluor-labeled tracer) due to its resistance to compound autofluorescence—a common issue with fused heterocyclic rings like azaindoles.

Critical Pre-Requisite: Determination

Scientific Integrity Note: You must run the inhibitor comparison at the


Assay Workflow Diagram

TRFRET_Protocolcluster_prepStep 1: Reaction Assemblycluster_rxnStep 2: Enzymatic Reactioncluster_detectStep 3: DetectionstartStart: Compound PrepcmpdSerial Dilution(Azaindole Isomers)100% DMSOstart->cmpdplate384-Well Plate(Low Volume White)cmpd->plate160 nL Acoustic Transfermaster_mixMaster Mix Prep(Kinase + Substrate + ATP@Km)master_mix->plateAdd 10 µLincubationIncubation(60 min @ RT)plate->incubationstop_solAdd Detection Mix(Eu-Ab + EDTA)incubation->stop_solAdd 10 µLequilEquilibration(30-60 min)stop_sol->equilreadRead TR-FRET(Ex: 340nm, Em: 615/665nm)equil->read

Caption: LanthaScreen TR-FRET workflow. The EDTA in the detection mix stops the kinase reaction and allows the Eu-antibody to bind the phosphorylated product.

Detailed Step-by-Step Protocol

Reagents:

  • Kinase Target (e.g., BRAF V600E for 7-azaindole validation).[2][3][5][6]

  • Substrate: Fluorescein-PolyGT or specific GFP-fusion substrate.

  • ATP (Ultra-pure).

  • Test Compounds: 4-, 5-, 6-, 7-azaindole analogs.[2][4][7]

  • Control: Staurosporine (Pan-kinase inhibitor).

Procedure:

  • Compound Transfer: Acoustic dispense 20 nL of 100x compound (in DMSO) into a 384-well low-volume white plate.

  • Kinase/Substrate Mix: Dilute Kinase and Substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 5 µL to the plate.

    • Note: Pre-incubate compound and kinase for 15 mins if testing for slow-binding kinetics (common with Type II inhibitors, though azaindoles are typically Type I).

  • Reaction Initiation: Add 5 µL of ATP solution. Crucial: The final ATP concentration must equal the

    
     determined in optimization.
    
  • Incubation: Cover and shake (1 min), then incubate at Room Temp for 60 minutes.

  • Detection: Add 10 µL of TR-FRET Detection Solution (Eu-Antibody + 10 mM EDTA). The EDTA chelates

    
    , stopping the reaction.
    
  • Read: Incubate 1 hour. Read on a plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis: Calculate Emission Ratio (

    
    ). Plot % Inhibition vs. Log[Compound].
    

Case Study: Vemurafenib (7-Azaindole Success)

To understand the dominance of the 7-azaindole scaffold, we look at Vemurafenib (PLX4032) .

  • Target: BRAF V600E (Melanoma).[5][8]

  • Scaffold: 7-azaindole.

  • Mechanism: The 7-azaindole core anchors the molecule to the hinge region (Cys532 in BRAF).[2]

  • Why not Indole? Early SAR showed that the N7 nitrogen was critical for a water-mediated hydrogen bond network that improved affinity and selectivity over the indole analog.

  • Why not 4-Azaindole? In the specific geometry of the BRAF pocket, the vector provided by the 4-position would likely clash with the catalytic lysine or fail to position the "tail" (a difluorophenyl group) correctly into the hydrophobic pocket.

References

  • Popowycz, F., et al. (2018). "The Azaindole Framework in the Design of Kinase Inhibitors." Current Medicinal Chemistry.

  • Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature. (Describes Vemurafenib discovery).

  • Irie, T., & Sawa, M. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[9][2][3][10] Chemical and Pharmaceutical Bulletin.

  • Thermo Fisher Scientific. "Optimization of a LanthaScreen Kinase assay." (Standard Protocol Reference).

  • Song, J.J., et al. (2013). "Discovery of 4-azaindoles as novel inhibitors of JAK2." Bioorganic & Medicinal Chemistry Letters.

Definitive Guide: Assessing Metabolic Stability of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

In the optimization of kinase inhibitors and other bioactive heterocycles, the 4-(Trifluoromethyl)-5-azaindole scaffold represents a privileged structural motif designed to overcome the specific metabolic liabilities of the parent indole and 5-azaindole systems.

While the 3-carboxaldehyde moiety serves as a versatile synthetic handle (typically for reductive aminations or Knoevenagel condensations), the core scaffold's value lies in its resistance to oxidative clearance. This guide details the assessment of metabolic stability for compounds derived from this scaffold, contrasting them with non-fluorinated and indole-based alternatives.[1]

The Pharmacophore Advantage
  • Metabolic Blockade: The C4 position of the indole/azaindole ring is a common "soft spot" for CYP450-mediated hydroxylation. The trifluoromethyl (

    
    ) group at C4 sterically and electronically blocks this pathway.
    
  • Electronic Modulation: The 5-nitrogen (5-aza) reduces the electron density of the pyrrole ring compared to indole, making the system less prone to oxidative attack (e.g., by CYP3A4).

  • Lipophilicity: The

    
     group increases 
    
    
    
    , potentially improving membrane permeability, while the 5-N modulates basicity to maintain solubility.

Part 2: Comparative Analysis & Mechanism

To understand the stability profile, we must compare the 4-(Trifluoromethyl)-5-azaindole core against its structural predecessors.

Metabolic Soft Spot Mapping

The following diagram illustrates the metabolic vulnerability of the standard indole scaffold versus the fortified 4-CF3-5-azaindole scaffold.

MetabolicPathways Indole Indole Scaffold (High Liability) Metabolite_1 C4/C6 Hydroxylation (Inactive/Toxic) Indole->Metabolite_1 CYP3A4/2C9 Rapid Oxidation Azaindole 5-Azaindole (Moderate Stability) Azaindole->Metabolite_1 Reduced Rate Metabolite_2 N-Oxidation Azaindole->Metabolite_2 Minor Pathway CF3_Azaindole 4-CF3-5-Azaindole (High Stability) CF3_Azaindole->Metabolite_1 BLOCKED by CF3 Stable Intact Drug (Sustained Exposure) CF3_Azaindole->Stable Metabolic Resistance

Figure 1: Comparative metabolic fate. The 4-CF3 group effectively blocks the primary oxidation site observed in parent indoles.

Comparative Performance Data (Representative)

The table below summarizes typical intrinsic clearance (


) ranges observed during lead optimization campaigns for kinase inhibitors.
Scaffold TypeStructural Feature

(Microsomal)

(Human)
Primary Metabolic Liability
Indole ParentHigh (>50 µL/min/mg)< 20 minC4/C5/C6 Hydroxylation
5-Azaindole N at pos 5Moderate (20-50 µL/min/mg)30-60 minN-oxide formation, remaining C-H oxidation
4-CF3-5-Azaindole N at 5 + CF3 at 4 Low (<15 µL/min/mg) > 120 min Significantly Reduced (Minor N-dealkylation of side chains)

Part 3: Experimental Protocol (Microsomal Stability)

To rigorously assess the stability of derivatives synthesized from 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde, use the following self-validating microsomal stability protocol.

Experimental Design Principles
  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Cofactor: NADPH regenerating system (essential for CYP450 activity).

  • Controls:

    • Positive Control:[2] Testosterone (High clearance marker) or Verapamil.

    • Negative Control: Warfarin (Low clearance marker) or incubation without NADPH (to rule out chemical instability).

Step-by-Step Workflow

Materials:

  • Test Compound (10 mM DMSO stock)

  • Liver Microsomes (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

Procedure:

  • Preparation: Dilute test compound to 1 µM in Phosphate Buffer (0.1% DMSO final).

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with test compound solution. Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution (ACN + IS). Vortex vigorously.

  • Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C to precipitate proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

Automated Workflow Diagram

ExperimentalWorkflow Stock Compound Stock (10mM DMSO) Mix Reaction Mix (Microsomes + Buffer) Stock->Mix Dilute to 1µM Incubate Incubation 37°C + NADPH Mix->Incubate Initiate Sampling Time Point Sampling (0, 5, 15, 30, 60 min) Incubate->Sampling Kinetic Course Quench Quench & Precipitate (ACN + Internal Std) Sampling->Quench Stop Reaction Analyze LC-MS/MS Analysis (MRM Mode) Quench->Analyze Supernatant Data Calculate CL_int & t_1/2 Analyze->Data Peak Area Ratio

Figure 2: Standardized Microsomal Stability Assay Workflow.

Part 4: Data Interpretation & Calculations[3]

Determining Half-Life ( )

Plot the natural logarithm (


) of the % parent compound remaining versus time. The slope (

) of the linear regression represents the elimination rate constant.


Calculating Intrinsic Clearance ( )

Intrinsic clearance reflects the enzyme's ability to metabolize the drug, independent of blood flow.



Interpretation Guide
  • 
    :  High Stability. Ideal for oral dosing (QD/BID). The 4-CF3-5-azaindole scaffold typically falls here.
    
  • 
    :  Moderate Stability. May require formulation optimization.
    
  • 
    :  Low Stability. Likely high first-pass effect; consider structural modification (though the 4-CF3 scaffold is designed to prevent this).
    

References

  • Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor. Source: Journal of Medicinal Chemistry (ACS Publications). Context: Demonstrates the impact of trifluoromethyl groups on azaindole metabolic stability and selectivity.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: MDPI (Pharmaceuticals). Context: Reviews the mechanistic basis of C-F bond strength in blocking metabolic oxidation (485.3 kJ/mol vs 414.2 kJ/mol for C-H).

  • Microsomal Stability Assay Protocol. Source: BioDuro-Sundia / AxisPharm. Context: Standard industry protocols for Phase I metabolism assessment using NADPH and liver microsomes.[3]

  • Azaindoles in Medicinal Chemistry. Source: PharmaBlock.[4] Context: Comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers and their physicochemical advantages over indoles.

Sources

Cross-Reactivity Profiling of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Advantage of the 5-Azaindole Scaffold

In the crowded landscape of kinase inhibitor design, the 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde (CAS: 1190309-96-6) scaffold represents a specialized, high-value pharmacophore. While 7-azaindoles (e.g., Vemurafenib) and indoles (e.g., Sunitinib) have historically dominated the field, the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) core offers a distinct vector for overcoming resistance and improving selectivity profiles.

This guide provides a technical roadmap for profiling derivatives synthesized from this specific aldehyde precursor. It objectively compares these derivatives against standard alternatives, focusing on cross-reactivity (selectivity) , metabolic stability , and synthetic utility .

Why This Scaffold?

The 4-(trifluoromethyl) group is not merely a lipophilic bulwark; it electronically deactivates the pyridine ring, altering the hydrogen-bond acceptor capability of the N-5 atom. Combined with the reactive 3-carboxaldehyde handle—which allows for rapid diversification via reductive amination or condensation—this scaffold enables the generation of libraries with steep structure-activity relationship (SAR) gradients , often yielding inhibitors with superior selectivity over non-fluorinated analogs.

Comparative Analysis: 5-Azaindole vs. Alternatives

The following table contrasts derivatives of the 4-CF3-5-azaindole scaffold with its primary bioisosteres. Data trends are synthesized from representative kinase inhibitor campaigns (e.g., targeting JAK, Aurora, or ROCK kinases).

Table 1: Physicochemical & Selectivity Performance Matrix
Feature4-CF3-5-Azaindole Derivatives 7-Azaindole Derivatives Indole Derivatives
Hinge Binding Mode Bidentate (Donor-Acceptor) N1-H (Donor) + N5 (Weak Acceptor)Bidentate (Donor-Acceptor) N1-H (Donor) + N7 (Strong Acceptor)Monodentate (Donor) N1-H only (usually)
Kinase Selectivity High. The 4-CF3 group acts as a "gatekeeper" filter, clashing with small gatekeeper residues in off-targets.Moderate to Low. High affinity often leads to promiscuity across the kinome (e.g., CDK/GSK3 cross-reactivity).Variable. Often requires extensive decoration to achieve selectivity.
Metabolic Stability Excellent. The CF3 group blocks C4 oxidation; N5 reduces electron density, preventing oxidation.Good. Pyridine ring improves stability over indole, but C-oxidation is possible.Poor to Moderate. Prone to CYP450 oxidation at C5/C6 positions.
Solubility (LogD) Moderate. CF3 increases lipophilicity, but the pyridine N aids solubility at low pH.High. The N7 nitrogen is significantly basic, aiding aqueous solubility.Low. Often requires solubilizing groups (e.g., morpholine tails).
Primary Risk Synthetic Cost. Starting material is more expensive; CF3 introduction is non-trivial.IP Crowding. The 7-azaindole space is heavily patented.Toxicity. Quinone-imine formation (metabolic activation) can lead to hepatotoxicity.

Mechanism of Action & Structural Logic

To understand the cross-reactivity profile, one must visualize the binding topology. The 3-carboxaldehyde is the vector, typically converted into a "tail" that extends into the solvent-exposed region or the ribose pocket of the ATP binding site.

The "Selectivity Filter" Effect

The 4-trifluoromethyl (CF3) group is the critical differentiator. In many kinases, the region adjacent to the hinge (the "gatekeeper" residue) dictates accessibility.

  • Small Gatekeeper (e.g., Thr, Ala): Accommodates the bulky CF3 group.

  • Large Gatekeeper (e.g., Met, Phe): Steric clash with CF3 prevents binding.

This mechanism inherently filters out a subset of the kinome, reducing off-target hits compared to the smaller H- or F-substituted analogs.

Visualization: Structural Logic of the Scaffold

ScaffoldLogic Scaffold 4-CF3-5-Azaindole Core Hinge Hinge Region (ATP Site) Scaffold->Hinge N1-H & N5 Interaction Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper 4-CF3 Steric Check Solvent Solvent Front (Solubility/Potency) Scaffold->Solvent 3-CHO derived Tail Gatekeeper->Scaffold Clash if Residue > Thr/Ala

Figure 1: Structural logic dictating the selectivity profile. The 4-CF3 group acts as a negative selector against kinases with bulky gatekeeper residues.

Experimental Protocol: Cross-Reactivity Profiling

This protocol validates the selectivity hypothesis. It assumes you have synthesized a library of 5-10 derivatives by reacting This compound with various amines (reductive amination) or hydrazines.

Phase 1: The "Broad Net" (Kinome Scan)

Objective: Determine the "Gini Score" (selectivity index) of the derivatives. Method: Competitive Binding Assay (e.g., KINOMEscan or LanthaScreen).

  • Preparation: Dissolve derivatives in 100% DMSO to 10 mM stock.

  • Screening Concentration: Test at a single fixed concentration of 1 µM . This is critical; 10 µM is too high for this potent scaffold and will yield false positives.

  • Panel Selection: Use a diversity panel of ~300 kinases. Ensure coverage of:

    • Tyrosine Kinases (TK): EGFR, VEGFR (often off-targets).

    • Ser/Thr Kinases: CDKs, AURKA (common azaindole targets).

    • Lipid Kinases: PI3K (to verify specificity).

  • Readout: Report as % Control or % Inhibition.

    • Hit Definition: >90% inhibition at 1 µM.

Phase 2: The "Deep Dive" (Kd Determination)

Objective: Quantify the thermodynamic affinity for the primary target vs. the top 5 off-targets.

  • Dose-Response: Prepare an 11-point serial dilution (1:3) starting at 10 µM.

  • Assay: FRET-based binding assay (e.g., Thermo Fisher Z-Lyte).

  • Calculation: Fit curves to the Hill equation to derive

    
     or 
    
    
    
    .
  • Selectivity Ratio: Calculate

    
    .
    
    • Target: Ratio > 50x.[1]

Phase 3: Cellular Target Engagement (NanoBRET)

Objective: Confirm that biochemical selectivity translates to the intracellular environment (where ATP concentration is high).

  • Transfection: Transfect HEK293 cells with N-terminal Luciferase-Kinase fusions for the target and the #1 off-target.

  • Tracer: Treat cells with a cell-permeable fluorescent tracer.

  • Competition: Add the 4-CF3-5-azaindole derivative.

  • Measurement: Measure BRET signal loss. A shift in

    
     between biochemical and cellular assays often indicates transporter issues or competitive ATP affinity.
    

Workflow Visualization

The following diagram outlines the decision tree for profiling these specific derivatives, highlighting the "Go/No-Go" criteria associated with the CF3 group's liability (metabolic stability vs. solubility).

ProfilingWorkflow Start Start: 4-CF3-5-Azaindole Derivative Library Step1 Biochemical Screen (1 µM, 300+ Kinases) Start->Step1 Decision1 Selectivity Score (S35 < 0.2?) Step1->Decision1 Step2 Kd Determination (Target vs. Top 5 Off-Targets) Decision1->Step2 Yes (Selective) OutcomeB Discard: Promiscuous Binder Decision1->OutcomeB No (Promiscuous) Step3 ADME Profiling (Microsomal Stability) Step2->Step3 OutcomeA Lead Series: High Selectivity Stable Metabolic Profile Step3->OutcomeA t1/2 > 60 min OutcomeC Optimize: Good Potency, Low Stability Step3->OutcomeC t1/2 < 30 min

Figure 2: Strategic profiling workflow. S35 refers to the fraction of kinases inhibited by >35% at the screening concentration.

References

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry, 2016. Link

  • Song, J., et al. "Design and Synthesis of Potent and Selective Azaindole-Based Rho Kinase (ROCK) Inhibitors." ChemMedChem, 2008. Link

  • Sigma-Aldrich. "Product Specification: this compound (CAS 1190309-96-6)."[2] Link

  • Fang, G., et al. "Azaindole derivatives as potential kinase inhibitors and their SARs elucidation."[3] European Journal of Medicinal Chemistry, 2023.[3] Link

  • Lafleur, K., et al. "Kinase selectivity potential for inhibitors targeting the ATP binding site: A network analysis." Bioinformatics, 2010. (Discusses the role of gatekeeper residues in selectivity). Link

Sources

comparing synthetic efficiency of different routes to trifluoromethylated azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of a trifluoromethyl (


) group into the azaindole scaffold is a high-value transformation in medicinal chemistry, offering improved metabolic stability, lipophilicity, and bioisosteric replacement for halides. However, the electron-deficient nature of the pyridine ring in azaindoles (particularly 7-azaindole) renders traditional electrophilic substitution difficult.

This guide compares the three dominant synthetic strategies:

  • Direct C-H Functionalization: Best for rapid access to C2 -substituted analogs.

  • Functional Group Interconversion (Cross-Coupling): The industry standard for accessing C3, C4, and C5 positions via pre-halogenated scaffolds.

  • De Novo Cyclization: The preferred route for C6 substitution and large-scale manufacturing of specific isomers (e.g., 2-trifluoromethyl-6-azaindole).

Route Analysis & Comparative Efficiency

Route A: Direct C-H Trifluoromethylation (Radical Minisci-Type)

Target: C2 Position (Primary), C4 (Secondary, substrate dependent). Mechanism: Radical substitution.[1] The electron-deficient azaindole core is attacked by nucleophilic alkyl radicals or electrophilic


 radicals depending on the specific conditions.
  • Reagents: Langlois Reagent (

    
    ) is the most efficient and cost-effective source. It requires an oxidant (TBHP, 
    
    
    
    ) or a photoredox catalyst.
  • Efficiency: High step economy (1 step). Moderate yields (40–70%).[2]

  • Selectivity: Highly biased toward the C2 position (adjacent to the pyrrole nitrogen) due to the stability of the intermediate radical cation.

Route B: Transition-Metal Catalyzed Cross-Coupling

Target: C3, C4, C5, C6 (Dictated by Halide Precursor). Mechanism:


 or 

catalytic cycles involving oxidative addition to an aryl halide, transmetallation with a

source, and reductive elimination.
  • Reagents: Ruppert-Prakash reagent (

    
    ) or 
    
    
    
    with Copper (CuI) and/or Palladium catalysts.
  • Efficiency: Lower step economy (requires synthesis of halo-azaindole). High chemical yield (60–90%) for the coupling step.

  • Selectivity: Absolute regiocontrol determined by the halogen position.

Route C: De Novo Cyclization

Target: Specific "Hard-to-Access" Isomers (e.g., 2-


-6-azaindole, 6-

-7-azaindole). Mechanism: Condensation of aminopyridines with trifluoromethylated building blocks (e.g., TFAA, trifluoromethyl ketones) followed by cyclization.
  • Reagents: Trifluoroacetic anhydride (TFAA), aminopicolines.

  • Efficiency: Low step economy (linear sequence). High scalability (kg scale).

  • Selectivity: Defined by the starting material structure.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical decision pathway for selecting a synthetic route based on the desired regiochemistry.

Azaindole_CF3_Routes Start Target: Trifluoromethylated Azaindole Position Which Position needs CF3? Start->Position C2 C2 Position Position->C2 C3 C3 Position Position->C3 C4_C5 C4 / C5 Position Position->C4_C5 C6 C6 Position Position->C6 Direct Route A: Direct C-H Radical (Minisci / Langlois) C2->Direct Most Efficient Coupling Route B: Cross-Coupling (From Halide + TMSCF3/Cu) C3->Coupling Requires 3-Iodo C4_C5->Coupling Requires 4/5-Bromo C6->Coupling Alternative DeNovo Route C: De Novo Cyclization (From Aminopyridine + TFAA) C6->DeNovo Best for Scale

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on regiochemical requirements.

Comparative Data Summary

MetricDirect C-H (Minisci) Cross-Coupling (Cu/Pd) De Novo Cyclization
Primary Target C2 (Pyrrole ring)C3, C4, C5 (Carbocyclic ring)C2, C6 (Specific patterns)
Step Count 1 (from azaindole)2–3 (needs halo-precursor)3–5 (from pyridine)
Atom Economy HighModerate (halide waste)Low (leaving groups)
Reagent Cost Low (

)
High (

, Pd catalyst)
Low (TFAA, Picolines)
Scalability Moderate (Safety concerns with oxidants)Moderate (Catalyst cost)High (Industrial preferred)
Typical Yield 40 – 70%60 – 90%50 – 80% (Overall)

Detailed Experimental Methodologies

Protocol A: Direct C2-Trifluoromethylation (Radical)

Application: Rapid generation of C2-analogs for SAR studies. Source: Adapted from Ji et al. and Baran et al. [1, 4].

  • Reagents: 7-Azaindole (1.0 equiv), Sodium Triflinate (

    
    , Langlois Reagent, 3.0 equiv), TBHP (70% aq., 5.0 equiv).
    
  • Solvent: CH3CN:H2O (3:1).

  • Procedure:

    • Dissolve 7-azaindole in the solvent mixture at room temperature.

    • Add Langlois reagent followed by dropwise addition of TBHP.

    • Stir at ambient temperature (or 40°C for sluggish substrates) for 12–24 hours.

    • Workup: Quench with sat.

      
      , extract with EtOAc, wash with brine, dry over 
      
      
      
      .
    • Purification: Silica gel chromatography (Hex/EtOAc).[3]

  • Note: The regioselectivity is driven by the stability of the radical intermediate at C2. If C2 is blocked, reaction may fail or give complex mixtures rather than C3 substitution.

Protocol B: Copper-Mediated Trifluoromethylation of Halides

Application: Accessing C4 or C5 positions (e.g., 4-trifluoromethyl-7-azaindole). Source: Adapted from Weng et al. and Buchwald et al. [2, 5].

  • Precursor: 4-bromo-7-azaindole (commercially available or synthesized via N-oxide route).

  • Reagents:

    
     (Ruppert-Prakash, 2.0 equiv), CuI (1.0 equiv), KF (2.0 equiv).
    
  • Solvent: DMF or NMP (Anhydrous).

  • Procedure:

    • In a glovebox or under Argon, mix CuI, KF, and the bromo-azaindole in DMF.

    • Add

      
       slowly.
      
    • Heat to 80–100°C in a sealed tube for 12 hours.

    • Workup: Dilute with

      
      , filter through Celite, wash with water (to remove DMF).
      
    • Purification: Column chromatography.[3]

  • Mechanism: Formation of a "Cu-CF3" species in situ which undergoes oxidative addition to the C-Br bond.

Protocol C: De Novo Synthesis of 2-CF3-6-Azaindole

Application: Scalable synthesis of specific core scaffolds. Source: Adapted from Ivonin et al.[4][5] [3].

  • Starting Material: 3-amino-4-methylpyridine.[5]

  • Reagents: Trifluoroacetic Anhydride (TFAA).[5][6]

  • Procedure:

    • React 3-amino-4-methylpyridine with TFAA in DCM to form the trifluoroacetamide.

    • Cyclization: Treat the intermediate with a base (

      
       or NaOEt) in refluxing ethanol. The acidity of the 4-methyl protons allows for intramolecular condensation with the trifluoroacetyl group.
      
    • Yield: Typically >80% overall.[4]

  • Advantage: Avoids the difficult functionalization of the electron-poor pyridine ring of a pre-formed azaindole.

Mechanistic Visualization

The following diagram compares the radical mechanism (Route A) vs. the metal-catalyzed mechanism (Route B).

Mechanism_Comparison cluster_0 Route A: Radical (Minisci) cluster_1 Route B: Cross-Coupling Langlois CF3-SO2-Na (Langlois) Radical •CF3 Radical Langlois->Radical Oxidant Addition Addition to C2 (Radical Intermed.) Radical->Addition + Azaindole Oxidation Oxidation/Deprotonation (-H+) Addition->Oxidation ProductA 2-CF3-Azaindole Oxidation->ProductA Halide 4-Bromo-Azaindole OxAdd Oxidative Addition (LnM-Ar-Br) Halide->OxAdd + Catalyst TransMet Transmetallation (+ Cu-CF3) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim ProductB 4-CF3-Azaindole RedElim->ProductB

Figure 2: Mechanistic comparison between radical C-H functionalization and metal-catalyzed cross-coupling.

References

  • Ji, Y., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link

  • Weng, Z., et al. (2013). "Copper-mediated trifluoromethylation of heteroaromatic compounds." Angewandte Chemie International Edition, 52(6), 1548-1552. Link

  • Ivonin, S. P., et al. (2020).[4] "One-Pot Synthesis of 2-Trifluoromethyl-6-azaindoles." Journal of Fluorine Chemistry, 235, 109509. Link[4]

  • O'Brien, A. G., et al. (2014). "Trifluoromethylation of Heterocycles via Photoredox Catalysis." Angewandte Chemie, 126, 5290. Link

  • Tomashenko, O. A., et al. (2011). "General and Practical Preparation of Alkyl and Aryl Trifluoromethyl Ethers." Angewandte Chemie Int. Ed., 50, 7655. Link

Sources

Safety Operating Guide

4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde Proper Disposal Procedures Audience: Researchers, Scientists, Drug Development Professionals Role: Senior Application Scientist

Executive Summary: Immediate Action Card

Compound: this compound CAS No: 1190309-96-6 Critical Hazard: Fluorinated Organic / Irritant / Potential Acute Toxicity Disposal Class: Halogenated Organic Waste (Must be incinerated with scrubbing)

Scenario Immediate Action
Small Spill (< 5 g) Isolate area. Wear nitrile gloves and N95 mask. Absorb with inert material (vermiculite) or sweep gently to avoid dust. Place in a sealed container labeled "Hazardous Waste - Fluorinated Solid."
Large Spill (> 5 g) Evacuate immediate area. Ventilate. Contact EHS. Do not allow dust to enter HVAC systems.
Skin Contact Wash with soap and water for 15 minutes. Remove contaminated clothing.[1]
Eye Contact Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][2] Seek medical attention.

Technical Profile & Hazard Identification

To dispose of this compound safely, you must first understand its chemical behavior. As a fluorinated azaindole aldehyde, it presents specific stability and toxicity challenges that dictate the disposal route.

  • Chemical Identity:

    • Systematic Name: 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

    • CAS Number: 1190309-96-6[3]

    • Molecular Formula: C

      
      H
      
      
      
      F
      
      
      N
      
      
      O[4][5]
    • Molecular Weight: 214.14 g/mol [4][5]

  • Physicochemical Properties Relevant to Disposal:

    • State: Solid (typically pale yellow to beige powder).

    • Reactivity: Air Sensitive. The aldehyde group at position 3 is prone to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. Waste containers must be sealed tightly to prevent pressure buildup from uncontrolled oxidation.

    • Fluorine Content: Contains a trifluoromethyl (-CF

      
      ) group. Crucial:  Combustion of this group generates Hydrogen Fluoride (HF). Standard open-air burning is prohibited; it requires high-temperature incineration with alkaline scrubbing.
      
  • GHS Hazard Classification (Read-Across from 7-azaindole analogs):

    • Signal Word: WARNING

    • H302: Harmful if swallowed.[2][6]

    • H315/H319: Causes skin and serious eye irritation.[6]

    • H335: May cause respiratory irritation.[2]

Pre-Disposal Treatment & Segregation

The Golden Rule: Never mix this compound with oxidizers or non-halogenated solvents.

Segregation Strategy
  • Stream Selection: This compound must go into the Halogenated Organic Waste stream. Even though it is a solid, if it is dissolved in solvent for disposal, that solvent must be compatible with halogenated waste protocols.

  • Incompatibility:

    • Strong Oxidizers (e.g., Nitric Acid, Peroxides): The aldehyde moiety is a reducing agent. Mixing with strong oxidizers can cause exothermic reactions.

    • Strong Bases: Can induce polymerization or degradation of the aldehyde.

Waste Characterization Table
Waste TypeCompositionContainer LabelingDisposal Code (Generic)
Pure Solid Expired/Unused Powder"Hazardous Waste - Toxic Solid - Fluorinated"Unlisted Haz Waste
Liquid Waste Dissolved in DCM/DMSO"Hazardous Waste - Halogenated Solvent"F001 / F002 (if solvents used)
Debris Contaminated Gloves/Paper"Hazardous Debris - Fluorinated"N/A

Disposal Workflows

Workflow A: Solid Waste (Pure Substance)
  • Step 1: Do not dissolve the solid unnecessarily. Solid waste is cheaper and safer to transport than liquid waste.

  • Step 2: Transfer the substance into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Step 3: Label the container clearly with the full chemical name and CAS number (1190309-96-6).

  • Step 4: Mark the container with the hazard check: "Toxic," "Irritant," and "Contains Fluorine."

  • Step 5: Request pickup for Incineration .

Workflow B: Liquid Waste (Reaction Mixtures)
  • Step 1: If the compound is in solution (e.g., reaction mother liquor), ensure the solvent is compatible.

  • Step 2: Pour into the Halogenated Solvent carboy (typically red or yellow tagged in most labs).

  • Step 3: Record the approximate concentration on the waste log.

  • Step 4: Do not mix with aqueous acid waste streams.

Visual Decision Tree (Disposal Logic)

DisposalLogic Start Waste Generation: 4-(CF3)-5-azaindole-3-CHO StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris PackSolid Pack in HDPE/Glass Jar Label: 'Toxic Solid - Fluorinated' Solid->PackSolid SolventCheck Solvent Type? Liquid->SolventCheck DoubleBag Double Bag in Clear Plastic Label: 'Haz Debris' Debris->DoubleBag Incineration FINAL DISPOSAL: High-Temp Incineration (w/ HF Scrubber) PackSolid->Incineration HaloStream Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Stream (e.g., Acetone, MeOH) SolventCheck->NonHaloStream No Halogens HaloStream->Incineration NonHaloStream->Incineration *Segregate if possible, but acceptable for incineration DoubleBag->Incineration

Caption: Decision tree for segregating this compound waste streams.

Spill Response Protocol

In the event of a spill, speed and containment are vital to prevent respiratory exposure to the dust.[2]

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess PPE Don PPE: Nitrile Gloves, Lab Coat, N95/Respirator, Goggles Assess->PPE Contain Containment: Cover with Vermiculite or Damp Paper Towel PPE->Contain Collect Collection: Scoop into Waste Jar. DO NOT create dust. Contain->Collect Clean Decontamination: Wipe surface with Soap & Water x2 Collect->Clean Report Report to EHS Clean->Report

Caption: Operational workflow for safely managing a laboratory spill of fluorinated azaindole solids.

Regulatory Compliance & Environmental Impact

Why Incineration? The presence of the trifluoromethyl group (-CF


)  makes this compound persistent. If landfilled, fluorinated organics can leach into groundwater. If burned in a standard boiler, they release corrosive Hydrogen Fluoride (HF) gas.
  • Requirement: You must utilize a licensed hazardous waste facility (TSDF) capable of Rotary Kiln Incineration with secondary combustion chambers and caustic scrubbers to neutralize HF emissions.

US EPA Considerations:

  • While not explicitly listed on the P-list or U-list (due to being a research chemical), it falls under the "Generator Knowledge" clause. You are required to characterize it as Toxic and Halogenated .

  • Waste Code: If mixed with halogenated solvents, use F001/F002 . If pure, label as "Non-Regulated Hazardous Waste" (unless your local municipality has specific codes for fluorinated organics).

References

  • Chemical Identification & Properties

    • This compound (CAS 1190309-96-6).[3] Sigma-Aldrich / Merck KGaA.

  • Safety Data Sheet (Proxy - 7-Azaindole Derivative)

    • Safety Data Sheet: 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. ChemScene.

  • Fluoropolymer & Fluorinated Waste Disposal

    • Recycling and end-of-life assessment of fluoropolymers. Chemical Society Reviews (RSC), 2023.

  • Azaindole Chemistry & Stability

    • Azaindoles in Medicinal Chemistry. PharmaBlock.

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.